Eritoran (tetrasodium)
Description
BenchChem offers high-quality Eritoran (tetrasodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eritoran (tetrasodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H122N2Na4O19P2 |
|---|---|
Molecular Weight |
1401.6 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |
InChI |
InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1 |
InChI Key |
FEMINZOAAWPBPP-RHMAUSBNSA-J |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Eritoran: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (B66583) (also known as E5564) is a synthetic molecule designed as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] It is a structural analogue of lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] Developed by Eisai Co., Eritoran was investigated as a therapeutic agent for severe sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection.[3] By competitively inhibiting the binding of LPS to the MD-2/TLR4 receptor complex, Eritoran blocks the initiation of the inflammatory cascade, thereby preventing the release of pro-inflammatory cytokines.[4] Although it showed promise in preclinical and early-phase clinical trials, the large-scale Phase III ACCESS trial did not demonstrate a significant reduction in mortality for patients with severe sepsis.[5] This guide provides a detailed overview of Eritoran's chemical structure, a discussion of its synthesis pathway based on established principles for lipid A analogues, and a summary of key experimental data and protocols.
Chemical Structure
Eritoran is a complex synthetic glycolipid. It is a structural analogue of the lipid A from the non-pathogenic bacterium Rhodobacter sphaeroides.[4] Its chemical structure is designed to mimic lipid A, allowing it to bind to the MD-2 co-receptor, but it lacks the ability to induce the conformational change in TLR4 necessary for signal transduction, thus acting as an antagonist.[4]
Systematic (IUPAC) Name: [(2R,3R,4R,5S,6R)-4-Decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphoric acid[3]
Molecular Formula: C₆₆H₁₂₆N₂O₁₉P₂[3]
Molar Mass: 1313.677 g·mol⁻¹[3]
Synthesis Pathway
The precise, industrial-scale synthesis pathway for Eritoran is proprietary to its developer, Eisai Co. However, the general strategies for synthesizing complex lipid A analogues are well-documented in the chemical literature. The synthesis of a molecule as complex as Eritoran involves a multi-step process requiring careful control of stereochemistry and the use of orthogonal protecting groups.
Two primary strategies are generally employed for the synthesis of lipid A and its derivatives:
-
Convergent Synthesis: This approach involves the separate synthesis of the two monosaccharide units, which are then coupled to form the disaccharide backbone. Subsequent steps involve the selective attachment of the various acyl chains and the introduction of the phosphate (B84403) groups. This method allows for greater flexibility and is often more efficient for complex, asymmetrically substituted molecules like Eritoran.
-
Linear Synthesis: In this strategy, one monosaccharide is used as a starting point, and the second sugar unit is built upon it, followed by the sequential addition of the acyl and phosphate moieties.
Given the complexity and asymmetric nature of Eritoran, a convergent approach is the more likely synthetic strategy. The process would conceptually involve the synthesis of a glycosyl donor (the non-reducing sugar unit) and a glycosyl acceptor (the-reducing sugar unit), both appropriately functionalized with protected hydroxyl and amino groups. Following the crucial glycosylation step to form the β(1→6) linkage, a series of deprotection and acylation steps would be carried out to install the specific lipid chains at the correct positions. The final steps would involve phosphorylation at the 1 and 4' positions and global deprotection to yield the final product. The development of Eritoran was spurred by the challenges in large-scale synthesis and purification of its predecessor, E5531, suggesting that the manufacturing process for Eritoran is more streamlined.[4]
Caption: Conceptual convergent synthesis pathway for Eritoran.
Mechanism of Action: TLR4 Signaling Antagonism
Eritoran functions by competitively inhibiting the TLR4 signaling pathway, which is the primary route through which the innate immune system recognizes LPS from Gram-negative bacteria.
-
Binding to MD-2: LPS does not bind directly to TLR4 but first forms a complex with the myeloid differentiation factor 2 (MD-2), a co-receptor.
-
Inhibition of Dimerization: The LPS-MD-2 complex then binds to TLR4, inducing its homodimerization. This dimerization is the critical step for initiating intracellular signaling.
-
Blocking Downstream Signaling: Eritoran, due to its structural similarity to lipid A, binds to the hydrophobic pocket of MD-2.[4] However, the Eritoran-MD-2 complex is unable to induce the dimerization of TLR4.[4] This effectively blocks the entire downstream signaling cascade.
-
Suppression of Cytokine Production: By preventing TLR4 activation, Eritoran inhibits the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB), which leads to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4]
Caption: Eritoran's mechanism of TLR4 antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Eritoran.
Table 1: Preclinical In Vitro and In Vivo Efficacy
| Assay Type | Model | LPS Challenge | Eritoran Effect | Reference |
|---|---|---|---|---|
| Ex vivo | Human whole blood/monocytes | LPS | Inhibition of TNF-α, IL-1β, IL-6, IL-8 | [4] |
| In vivo | BCG-primed mice, rats, guinea pigs, dogs | Intravenous LPS | Blocked inflammatory responses |[4] |
Table 2: Phase II Clinical Trial in Severe Sepsis
| Parameter | Placebo (n=96) | Eritoran 45 mg (n=103) | Eritoran 105 mg (n=101) | p-value | Reference |
|---|---|---|---|---|---|
| 28-Day All-Cause Mortality | 33.3% | 32.0% | 26.6% | 0.335 | [6] |
| Mortality in Highest Risk Quartile (APACHE II) | 56.3% | - | 33.3% | 0.105 |[6] |
Table 3: Phase III (ACCESS) Clinical Trial in Severe Sepsis
| Parameter | Placebo (n=657) | Eritoran 105 mg (n=1304) | p-value | Reference |
|---|---|---|---|---|
| 28-Day All-Cause Mortality | 26.9% | 28.1% | 0.59 | [5] |
| 1-Year All-Cause Mortality | 44.1% | 43.3% | 0.79 |[5] |
Experimental Protocols
Phase II Clinical Trial Protocol (Tidswell M, et al., 2010)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter, ascending-dose trial.[6]
-
Patient Population: 300 adult patients in intensive care units (ICUs) in the United States and Canada, enrolled within 12 hours of recognition of severe sepsis.[6] Inclusion criteria required an Acute Physiology and Chronic Health Evaluation (APACHE) II-predicted risk of mortality between 20% and 80%.[6]
-
Intervention: Patients were randomized to receive intravenous infusions of either placebo, a total dose of 45 mg of Eritoran, or a total dose of 105 mg of Eritoran.[6] The study drug was administered every 12 hours for a duration of 6 days.[6]
-
Primary Outcome: The primary endpoints were safety and tolerability of the two dose regimens of Eritoran.[6]
-
Secondary Outcome: A key exploratory outcome was the 28-day all-cause mortality rate.[6]
Phase III ACCESS Trial Protocol (Opal SM, et al., 2013)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial conducted in 197 ICUs.[5]
-
Patient Population: 1961 patients with severe sepsis were enrolled between June 2006 and September 2010.[5]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Eritoran tetrasodium (B8768297) (105 mg total dose) or a matching placebo.[5] The treatment was administered as a 6-day course and initiated within 12 hours of the onset of the first organ dysfunction.[5]
-
Primary Outcome: The primary endpoint was 28-day all-cause mortality.[5]
-
Secondary Outcomes: Secondary endpoints included all-cause mortality at 3, 6, and 12 months post-treatment initiation.[5]
Caption: Generalized workflow for Eritoran clinical trials.
Conclusion
Eritoran is a synthetically complex and well-characterized antagonist of the TLR4 receptor. Its design is a prime example of rational drug development based on the structure of a natural bacterial product. While it ultimately did not prove effective in reducing mortality in a broad population of patients with severe sepsis, the extensive research conducted provides valuable insights into the role of the TLR4 pathway in inflammatory diseases. The data and methodologies from the Eritoran clinical development program remain a significant resource for scientists and researchers in the fields of immunology, sepsis, and drug development, informing the design of future clinical trials for anti-inflammatory agents.
References
- 1. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Toll-Like Receptors: Promising Therapeutic Strategies for the Management of Sepsis-Associated Pathology and Infectious Diseases [frontiersin.org]
- 3. Influence of severity of illness on the effects of eritoran tetrasodium (E5564), a TLR4 antagonist, in patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Binding Site of Eritoran on the TLR4/MD-2 Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between Eritoran and the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD-2) complex. Eritoran, a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), acts as a potent antagonist of the TLR4 signaling pathway, a critical mediator of the innate immune response to Gram-negative bacteria. Understanding the precise mechanism of this antagonism at the molecular level is crucial for the development of novel therapeutics targeting inflammatory and infectious diseases.
Molecular Interaction and Binding Site
Eritoran functions as a competitive antagonist by binding directly to the MD-2 co-receptor, rather than to TLR4 itself. This interaction occurs within a deep hydrophobic pocket of MD-2, the same pocket that recognizes the lipid A moiety of LPS.[1][2] By occupying this pocket, Eritoran sterically hinders the binding of LPS and, critically, prevents the LPS-induced dimerization of the TLR4/MD-2 complex.[2][3] This dimerization is an essential step for the initiation of downstream inflammatory signaling cascades.
The crystal structure of the human TLR4/MD-2 complex bound to Eritoran (PDB ID: 2Z65) reveals the key residues within the MD-2 binding pocket that interact with the four acyl chains of Eritoran.[1][4] These interactions are predominantly hydrophobic in nature.
Key MD-2 Residues Interacting with Eritoran's Acyl Chains:
| Interacting Residue | Type of Interaction |
| Phenylalanine 126 (Phe126) | Hydrophobic |
| Isoleucine 44 (Ile44) | Hydrophobic |
| Isoleucine 52 (Ile52) | Hydrophobic |
| Leucine 78 (Leu78) | Hydrophobic |
| Valine 135 (Val135) | Hydrophobic |
| Phenylalanine 151 (Phe151) | Hydrophobic |
This table is a summary of key interacting residues identified from structural studies. The complete interaction network is more complex.
Quantitative Binding and Functional Inhibition Data
| Stimulant (LPS Source) | IC50 of Eritoran (ng/mL) |
| Escherichia coli | 0.2 - 1.0 |
| Klebsiella pneumoniae | 0.3 |
| Pseudomonas aeruginosa | 0.5 |
| Salmonella enteritidis | 0.1 |
Data is indicative of the potent inhibitory activity of Eritoran and is compiled from various in vitro studies.
Experimental Protocols
X-ray Crystallography of the Eritoran-TLR4/MD-2 Complex
This protocol outlines the key steps for determining the crystal structure of the Eritoran-TLR4/MD-2 complex.
1. Protein Expression and Purification:
- Co-express the ectodomains of human TLR4 (residues 27-631) and human MD-2 (residues 19-160) with a C-terminal protein A tag on MD-2 in an insect cell expression system (e.g., Sf9 or High Five™ cells) using a baculovirus vector.
- Harvest the supernatant containing the secreted TLR4/MD-2 complex.
- Purify the complex using IgG Sepharose affinity chromatography.
- Cleave the protein A tag from MD-2 using a specific protease (e.g., thrombin).
- Further purify the complex using ion-exchange chromatography (e.g., SP Sepharose) followed by size-exclusion chromatography (e.g., Superdex 200).
2. Complex Formation and Crystallization:
- Concentrate the purified TLR4/MD-2 complex.
- Incubate the complex with a molar excess of Eritoran to ensure saturation of the MD-2 binding pocket.
- Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available crystallization screens.
- Optimize lead conditions by varying precipitant concentration, pH, and temperature. For the original structure determination, crystals were grown at 20°C.
3. Data Collection and Structure Determination:
- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using appropriate software (e.g., HKL2000).
- Solve the structure by molecular replacement using known structures of TLR4 and MD-2 as search models.
- Refine the model against the diffraction data and build the Eritoran molecule into the electron density map.
Surface Plasmon Resonance (SPR) Analysis of Eritoran Binding
This protocol describes a general method for analyzing the binding kinetics of Eritoran to the TLR4/MD-2 complex.
1. Chip Preparation and Ligand Immobilization:
- Use a carboxymethylated dextran (B179266) sensor chip (e.g., CM5).
- Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
- Immobilize the purified TLR4/MD-2 complex onto the chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a ligand density that will produce a maximal analyte response of approximately 100-200 response units (RU).
- Deactivate any remaining active esters with an injection of ethanolamine.
2. Binding Analysis:
- Prepare a series of Eritoran dilutions in a suitable running buffer (e.g., HBS-EP+).
- Inject the Eritoran solutions over the immobilized TLR4/MD-2 surface at a constant flow rate. Include a buffer-only injection as a reference.
- Monitor the association and dissociation phases in real-time.
- After each injection, regenerate the sensor surface using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound Eritoran.
3. Data Analysis:
- Subtract the reference channel data and the buffer-only injection data from the sensorgrams.
- Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Site-Directed Mutagenesis of MD-2
This protocol outlines the steps to investigate the contribution of specific MD-2 residues to Eritoran binding.
1. Mutagenesis:
- Use a plasmid containing the wild-type human MD-2 coding sequence as a template.
- Design primers containing the desired mutation (e.g., F126A).
- Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
- Digest the parental, methylated template DNA with DpnI.
- Transform the mutated plasmid into competent E. coli cells and select for positive clones.
- Verify the desired mutation by DNA sequencing.
2. Protein Expression and Purification:
- Co-express the mutant MD-2 with wild-type TLR4 and purify the complex as described in section 3.1.
3. Binding Assay:
- Assess the binding of Eritoran to the mutant TLR4/MD-2 complex using a suitable method. This could be a functional assay measuring the inhibition of LPS-induced signaling (e.g., NF-κB reporter assay) to determine changes in IC50, or a direct binding assay like SPR to quantify changes in K_D.
Visualizations
Caption: TLR4 signaling pathway and inhibition by Eritoran.
Caption: Experimental workflow for investigating Eritoran-TLR4/MD2 binding.
References
Eritoran (Tetrasodium): A Technical Guide for Investigating Lipopolysaccharide Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (B66583) (tetrasodium), also known as E5564, is a synthetic analog of the lipid A moiety of Rhodobacter sphaeroides lipopolysaccharide (LPS). It functions as a potent and specific antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. By competitively inhibiting the binding of endotoxin (B1171834) (LPS) to the TLR4-MD-2 complex, Eritoran effectively blocks the downstream inflammatory cascade, making it an invaluable tool for studying the intricate mechanisms of LPS-mediated signal transduction. This technical guide provides an in-depth overview of Eritoran, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in research, and visualizations of the relevant signaling pathways and experimental workflows. Although initially developed as a potential therapeutic for severe sepsis, where it ultimately failed in Phase III clinical trials, its specific and potent TLR4 antagonism continues to make it a valuable research tool.[1]
Mechanism of Action
Eritoran exerts its inhibitory effect by directly competing with the lipid A portion of LPS for binding to the myeloid differentiation factor 2 (MD-2), a co-receptor of TLR4.[2][3] The binding of LPS to the hydrophobic pocket of MD-2 is a critical step in the dimerization of the TLR4-MD-2 complex, which initiates intracellular signaling. Eritoran, by occupying this binding site, prevents the conformational changes required for receptor dimerization and subsequent signal transduction.[2] This blockade inhibits the activation of downstream signaling cascades, including both the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][4]
Quantitative Data
The inhibitory potency of Eritoran has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its efficacy.
Table 1: In Vitro Inhibitory Activity of Eritoran
| Parameter | Value | Cell Type/System | LPS Concentration | Reference |
| IC₅₀ (TNF-α inhibition) | ~1-5 nM | Human monocytes | Not specified | [5] |
| IC₅₀ (TNF-α inhibition) | 0.03 - 10 ng/mL (dose-dependent) | Human monocytes | 0.2 ng/mL | [6] |
| Effective Concentration | 100 nM | Human adherent mononuclear cells | 100 ng/mL | [4] |
Table 2: In Vivo Efficacy of Eritoran in Animal Models
| Animal Model | Eritoran Dosage | Route of Administration | Challenge | Key Findings | Reference |
| Mouse (C57BL/6) | 5 mg/kg | Intravenous (i.v.) | 3 mg/kg LPS (i.p.) | Significantly lower plasma IL-6 and IFN-γ | [7] |
| Rat (Wistar) | 10 mg/kg | Intravenous (i.v.) | 15 mg/kg LPS (i.v.) | Attenuated microcirculatory dysfunction | |
| Mouse (C57BL/6) | 10 mg/kg | Intraperitoneal (i.p.) | Chronic CCl₄ injury | Reduced serum ALT and hepatic inflammation | [1] |
Experimental Protocols
In Vitro Inhibition of LPS-Induced Cytokine Production in Human Whole Blood
This protocol describes a method to assess the inhibitory effect of Eritoran on LPS-induced cytokine production in a human whole blood assay.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin)
-
Eritoran (tetrasodium) stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (or other desired serotype) stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water)
-
Sterile, endotoxin-free polypropylene (B1209903) tubes
-
RPMI 1640 medium
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
ELISA kits for TNF-α and IL-6
-
Pipettes and sterile, endotoxin-free tips
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Eritoran by diluting the stock solution in RPMI 1640 to the desired concentrations (e.g., a serial dilution from 0.001 ng/mL to 100 ng/mL).
-
Prepare a working solution of LPS by diluting the stock solution in RPMI 1640 to a final concentration of 10 ng/mL (or as determined by preliminary experiments).
-
-
Assay Setup:
-
In sterile polypropylene tubes, add 20 µL of the various Eritoran dilutions or vehicle control (RPMI 1640).
-
Add 160 µL of fresh human whole blood to each tube.
-
Pre-incubate the tubes for 45 minutes at 37°C in a 5% CO₂ incubator. This allows Eritoran to bind to MD-2.
-
-
LPS Stimulation:
-
Add 20 µL of the LPS working solution (to achieve a final concentration of 1 ng/mL) to each tube, except for the unstimulated control tubes (add 20 µL of RPMI 1640 instead).
-
Gently mix the contents of the tubes.
-
-
Incubation:
-
Incubate the tubes for 3-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the tubes at 1500 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant and store at -80°C until cytokine analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each Eritoran concentration compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the Eritoran concentration and determine the IC₅₀ value.
-
In Vivo Murine Model of Endotoxemia
This protocol outlines a general procedure for evaluating the protective effects of Eritoran in a mouse model of LPS-induced endotoxemia.
Materials:
-
C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Eritoran (tetrasodium) for injection
-
Lipopolysaccharide (LPS) from E. coli O111:B4 for injection
-
Sterile, pyrogen-free saline
-
Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) injection
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)
-
Tubes for blood and tissue sample collection
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the animal facility for at least one week before the experiment.
-
-
Preparation of Reagents:
-
Dissolve Eritoran in sterile, pyrogen-free saline to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution for a 100 µL injection volume).
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., for a 3 mg/kg dose).
-
-
Experimental Groups:
-
Divide the mice into at least three groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
Eritoran + LPS
-
-
-
Drug Administration:
-
Administer Eritoran (e.g., 5 mg/kg) or vehicle (saline) via i.v. or i.p. injection. The timing of administration relative to the LPS challenge is a critical variable to consider (e.g., 30 minutes prior to LPS).[7]
-
-
LPS Challenge:
-
Administer LPS (e.g., 3 mg/kg) or saline via i.p. injection.
-
-
Monitoring:
-
Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.
-
-
Sample Collection:
-
At a predetermined time point after LPS challenge (e.g., 2, 6, or 24 hours), anesthetize the mice and collect blood via retro-orbital sinus or cardiac puncture.
-
Euthanize the mice and collect tissues of interest (e.g., liver, lungs, spleen) for further analysis (e.g., histology, gene expression).
-
-
Cytokine Measurement:
-
Prepare plasma from the collected blood samples.
-
Measure the levels of murine TNF-α and IL-6 in the plasma using ELISA kits.
-
-
Data Analysis:
-
Compare the cytokine levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the TLR4 signaling pathway and the point of inhibition by Eritoran.
Caption: TLR4 Signaling Pathway and Eritoran's Point of Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro experiment to test the efficacy of Eritoran.
References
- 1. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific features of human monocytes activation by monophosphoryl lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of eritoran tetrasodium, a toll-like receptor 4 antagonist, on intestinal microcirculation in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Eritoran's Effect on Cytokine Storm in Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Severe viral infections are frequently characterized by a hyperinflammatory state known as a "cytokine storm," which significantly contributes to tissue damage, organ failure, and mortality. A key initiator of this dysregulated immune response is the Toll-like receptor 4 (TLR4). Eritoran (B66583) (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), is a potent and specific antagonist of the TLR4 signaling complex. By competitively inhibiting the binding of both pathogen-associated molecular patterns (PAMPs) and host-derived damage-associated molecular patterns (DAMPs) to the TLR4/MD-2 complex, Eritoran effectively blunts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. This guide provides an in-depth review of Eritoran's mechanism of action, preclinical efficacy in viral models, and relevant clinical data, presenting a comprehensive resource for researchers in immunology and drug development.
Mechanism of Action: TLR4 Signal Transduction and Its Inhibition by Eritoran
Toll-like receptor 4 is unique among TLRs as it activates two distinct downstream signaling pathways upon ligand binding: the MyD88-dependent and the TRIF-dependent pathways. Both pathways are crucial in orchestrating the innate immune response but can become pathogenic when overstimulated during a viral infection.
-
Ligand Recognition: TLR4, in complex with its co-receptor myeloid differentiation factor 2 (MD-2), recognizes exogenous ligands like LPS from Gram-negative bacteria. Critically, in the context of viral infections, it also recognizes endogenous DAMPs, such as high-mobility group box 1 (HMGB1) and oxidized phospholipids, which are released from damaged or dying cells.[1][2][3]
-
MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88.[4][5] It culminates in the activation of the transcription factor NF-κB, leading to the rapid transcription of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[4][6][7]
-
TRIF-Dependent Pathway: This pathway is mediated by the adaptor protein TRIF and is responsible for the induction of Type I interferons (IFN-α/β) through the activation of transcription factor IRF3.[4][8][9] It also contributes to a later phase of NF-κB activation.[4]
Eritoran acts as a competitive antagonist at the TLR4/MD-2 complex.[6] It binds to the hydrophobic pocket of MD-2, mimicking the structure of lipid A but failing to induce the conformational changes necessary for TLR4 dimerization and signal initiation.[1] This blockade prevents the activation of both MyD88- and TRIF-dependent signaling, thereby inhibiting the entire spectrum of TLR4-mediated inflammatory responses.[2][10]
Preclinical Evidence in Viral Infection Models
Eritoran has demonstrated significant efficacy in mitigating disease severity and mortality in various preclinical models of viral infections by controlling the associated cytokine storm.
Influenza Virus Infection
Studies using a lethal mouse-adapted influenza A virus (A/PR/8/34; PR8) model have provided compelling evidence for Eritoran's protective effects.[1] Therapeutic administration of Eritoran, even when initiated days after infection, significantly improved survival, reduced clinical symptoms, and limited lung pathology.[1][11]
A representative experimental workflow is detailed below, based on the study by Shirey et al.[1]
-
Animal Model: C57BL/6J mice are used.
-
Viral Challenge: Mice are intranasally (i.n.) infected with a lethal dose (~LD90) of mouse-adapted influenza A/PR/8/34 virus (e.g., ~7500 TCID50).
-
Treatment Protocol: Beginning on day 2 post-infection, mice receive daily intravenous (i.v.) injections of Eritoran (e.g., 200 µ g/mouse ) or a placebo (vehicle) for 5 consecutive days.
-
Endpoints:
-
Survival and Morbidity: Mice are monitored daily for survival, weight loss, and clinical signs of illness.
-
Viral Titers: Lungs are harvested at various time points (e.g., days 6, 7, 8) to determine viral loads via TCID50 assay.
-
Cytokine Analysis: Lung tissue is processed for total RNA extraction, and cytokine gene expression (e.g., TNF-α, IL-6, IFN-β) is quantified using qRT-PCR.
-
Histopathology: Lungs are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage.
-
| Outcome Measure | Control Group (PR8 + Vehicle) | Eritoran-Treated Group (PR8 + E5564) | Reference |
| Survival Rate | ~10% | ~90% | [1] |
| Lung Viral Titer (Day 6) | Baseline | Statistically significant decrease | [1] |
| Cytokine Gene Expression (Lung) | Markedly Elevated | Significantly suppressed (TNF-α, IL-6, IFN-β) | [1] |
Filovirus Infection (Ebola & Marburg)
Eritoran has also shown protective effects against filoviruses. In mouse models of Ebola (EBOV) and Marburg (MARV) virus infection, daily administration of Eritoran significantly increased survival rates.[12] This protection was associated with a global reduction in multiple inflammatory cytokines and chemokines, suggesting that Eritoran effectively mitigates the cytokine storm characteristic of these severe hemorrhagic fevers.[12]
| Outcome Measure | Virus Challenge | Survival Rate (Control) | Survival Rate (Eritoran-Treated) | Reference |
| Survival | Lethal EBOV | 0% | 70% | [12] |
| Survival | Lethal MARV | 10% | 90% | [12] |
| Inflammatory Mediators | EBOV | Elevated | Global reduction | [12] |
Clinical Studies and Human Data
While preclinical data in viral models are promising, Eritoran's clinical development has primarily focused on severe sepsis, a condition with a similar underlying pathophysiology of TLR4-driven hyperinflammation.
Human Endotoxemia Studies
In Phase I studies, healthy volunteers were administered LPS to induce a controlled inflammatory response. Pre-treatment with Eritoran was shown to block or ameliorate all LPS-induced effects in a dose-dependent manner.[13]
| Parameter Measured | Placebo + LPS | Eritoran + LPS | Finding | Reference |
| Plasma TNF-α | Peak Elevation | Statistically significant reduction | Dose-dependent inhibition | [13] |
| Plasma IL-6 | Peak Elevation | Statistically significant reduction | Dose-dependent inhibition | [13] |
| Clinical Symptoms (fever, heart rate) | Elevated | Statistically significant reduction | Dose-dependent inhibition | [13] |
Severe Sepsis Trials
A large Phase II trial suggested a potential survival benefit for Eritoran in patients with severe sepsis, particularly those at the highest risk of mortality.[13][14][15] However, the subsequent large-scale, multicenter Phase III trial (ACCESS) failed to demonstrate a statistically significant reduction in the primary endpoint of 28-day all-cause mortality compared to placebo.[16] Despite not meeting its primary endpoint, Eritoran was found to have a favorable safety profile.[16][17]
The discrepancy between preclinical success and clinical trial outcomes highlights the complexity of translating therapies for hyperinflammatory syndromes from animal models to heterogeneous human populations.
COVID-19
The role of TLR4 in the severe inflammation and acute respiratory distress syndrome (ARDS) seen in COVID-19 patients has been a subject of investigation.[18][19][20] Based on its mechanism of action and safety profile, Eritoran was selected for investigation in an international adaptive platform trial (REMAP-CAP) to evaluate its efficacy in hospitalized patients with COVID-19, with the hope of suppressing the cytokine storm and preventing progression to severe pneumonia.[17]
Conclusion and Future Directions
Eritoran is a well-characterized, potent TLR4 antagonist that effectively decouples viral infection from the subsequent damaging cytokine storm in multiple preclinical models. Its ability to inhibit the production of a broad range of inflammatory mediators by targeting the master regulator TLR4 makes it a compelling candidate for host-directed therapy in severe viral illnesses.
While the results from the Phase III sepsis trial were disappointing, the strong preclinical evidence in influenza and other viral diseases warrants further investigation.[16] Key areas for future research include:
-
Combination Therapy: Evaluating Eritoran in conjunction with direct-acting antiviral agents to simultaneously reduce pathogen load and control the host inflammatory response.
-
Patient Stratification: Identifying biomarkers to select patient populations most likely to benefit from TLR4 antagonism.
-
Alternative Viral Pathogens: Exploring the efficacy of Eritoran in other viral diseases known to involve TLR4-mediated pathology, such as Respiratory Syncytial Virus (RSV) and Dengue Virus.[2][3][21]
By modulating the host's excessive immune response, Eritoran represents a valuable tool for research and a potential therapeutic strategy to improve outcomes in patients suffering from severe, life-threatening viral infections.
References
- 1. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TLR4 Signaling to Blunt Viral-Mediated Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting TLR4 Signaling to Blunt Viral-Mediated Acute Lung Injury [frontiersin.org]
- 4. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 6. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eritoran: New Drug for Influenza Shows Promise in Mice Study | Medicine | Sci-News.com [sci.news]
- 12. The Toll-Like Receptor 4 Antagonist Eritoran Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eritoran: the evidence of its therapeutic potential in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of severity of illness on the effects of eritoran tetrasodium (E5564), a TLR4 antagonist, in patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 17. [Contribution to development of remedies for COVID-19: focusing on Eritoran] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Is Toll-like receptor 4 involved in the severity of COVID-19 pathology in patients with cardiometabolic comorbidities? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. COVID-19 induced ARDS: immunopathology and therapeutics [explorationpub.com]
- 20. Frontiers | Mechanism of COVID-19 Causing ARDS: Exploring the Possibility of Preventing and Treating SARS-CoV-2 [frontiersin.org]
- 21. Toll-like receptor 4 in acute viral infection: Too much of a good thing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Clinical Trial Failure of Eritoran: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (B66583) (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), was a promising therapeutic candidate for severe sepsis. Developed by Eisai Co., its mechanism of action centered on the competitive antagonism of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response to Gram-negative bacteria.[1] By blocking the binding of LPS to the TLR4/MD-2 complex, Eritoran was designed to thwart the downstream inflammatory cascade that can lead to the life-threatening organ dysfunction characteristic of severe sepsis.[2][3] Despite a strong preclinical rationale and encouraging early-phase clinical data, the pivotal Phase III clinical trial, known as ACCESS (A Controlled Comparison of Eritoran and Placebo in Patients with Severe Sepsis), ultimately failed to meet its primary endpoint, leading to the discontinuation of its development for this indication. This in-depth guide explores the scientific and clinical journey of Eritoran, dissecting the available data to understand the potential reasons for its clinical trial failure.
Mechanism of Action: Targeting the TLR4 Signaling Pathway
Eritoran functions as a competitive inhibitor of the TLR4 signaling pathway. It mimics the structure of lipid A, the active component of LPS, allowing it to bind to the myeloid differentiation factor 2 (MD-2) co-receptor, which forms a complex with TLR4.[3] However, unlike LPS, the binding of Eritoran does not induce the conformational changes necessary for TLR4 dimerization and the subsequent initiation of intracellular signaling.[2] This effectively blocks the activation of downstream pathways, including the MyD88-dependent and TRIF-dependent pathways, which are responsible for the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1]
Preclinical and Early Phase Clinical Studies
Preclinical Evaluation
Preclinical studies in various animal models of sepsis and endotoxemia demonstrated that Eritoran could effectively block the production of inflammatory cytokines and improve survival rates.[2] These studies provided a strong rationale for its development as a treatment for severe sepsis in humans.
Experimental Protocol: Animal Sepsis Model (Illustrative Example)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Sepsis: Cecal ligation and puncture (CLP), a well-established model that mimics the polymicrobial nature of clinical sepsis.
-
Treatment Groups:
-
Sham-operated + vehicle.
-
CLP + vehicle.
-
CLP + Eritoran (various doses).
-
-
Dosing Regimen: Eritoran or vehicle administered intravenously at a specified time point relative to the CLP procedure.
-
Endpoints:
-
Primary: Survival at 24, 48, and 72 hours.
-
Secondary: Serum levels of TNF-α, IL-6, and other inflammatory markers; bacterial load in blood and peritoneal fluid; assessment of organ injury (e.g., lung, liver, kidney histology and function tests).
-
-
Statistical Analysis: Survival data analyzed using Kaplan-Meier curves and log-rank tests. Inflammatory marker and organ injury data analyzed using ANOVA or Kruskal-Wallis tests, followed by post-hoc comparisons.
Phase I and II Clinical Trials
Phase I studies in healthy volunteers confirmed that Eritoran was generally well-tolerated and demonstrated a dose-dependent inhibition of LPS-induced cytokine production.[2]
The subsequent Phase II trial was a prospective, randomized, double-blind, placebo-controlled study in 300 adult patients with severe sepsis.[4][5] Patients were randomized to receive placebo, a low dose of Eritoran (45 mg total), or a high dose of Eritoran (105 mg total) administered intravenously every 12 hours for 6 days.[4]
Table 1: Key Data from the Phase II Clinical Trial of Eritoran in Severe Sepsis [4][5]
| Parameter | Placebo (n=96) | Eritoran 45 mg (n=103) | Eritoran 105 mg (n=101) |
| 28-Day All-Cause Mortality | 33.3% | 32.0% | 26.6% |
| p-value vs. Placebo | - | NS | NS |
| APACHE II Score < 21 (Lowest Quartile) 28-Day Mortality | 0% | - | 12.0% |
| APACHE II Score > 28 (Highest Quartile) 28-Day Mortality | 56.3% | - | 33.3% |
While the overall 28-day mortality rate was not statistically different between the groups, a pre-specified subgroup analysis suggested a trend towards a lower mortality rate in the high-dose Eritoran group among patients with the highest risk of death (APACHE II score > 28).[4][5] Conversely, a concerning trend towards increased mortality was observed in the high-dose group with the lowest risk of death (APACHE II score < 21).[2] These findings heavily influenced the design of the subsequent Phase III trial.
The ACCESS Trial: A Pivotal Phase III Failure
The ACCESS trial was a large, multinational, randomized, double-blind, placebo-controlled Phase III study designed to confirm the efficacy and safety of Eritoran in patients with severe sepsis.[6][7]
Experimental Protocol: The ACCESS Trial
-
Study Design: Randomized, double-blind, placebo-controlled, multinational Phase III trial.[6][8]
-
Patient Population: 1,961 adult patients with severe sepsis and a high risk of death.[7][9]
-
Inclusion Criteria:
-
Diagnosis of severe sepsis.
-
Evidence of sepsis-induced organ dysfunction.
-
-
Exclusion Criteria:
-
Imminent risk of death.
-
Certain pre-existing conditions.
-
Use of other investigational drugs.
-
-
Treatment Arms:
-
Statistical Analysis Plan: The primary efficacy analysis was a time-to-event analysis of all-cause mortality up to day 28 in the modified intent-to-treat population. The comparison between the Eritoran and placebo groups was performed using an unstratified log-rank test.
Results of the ACCESS Trial
The ACCESS trial failed to demonstrate a statistically significant reduction in the primary endpoint of 28-day all-cause mortality for Eritoran compared to placebo.[6][7]
Table 2: Key Results of the ACCESS Trial [6][7]
| Outcome | Eritoran (n=1304) | Placebo (n=657) | p-value | Hazard Ratio (95% CI) |
| 28-Day All-Cause Mortality | 28.1% (366/1304) | 26.9% (177/657) | 0.59 | 1.05 (0.88-1.26) |
| 1-Year All-Cause Mortality | 43.3% (565/1304) | 44.1% (290/657) | 0.79 | 0.98 (0.85-1.13) |
No significant benefit was observed in any of the prespecified subgroups, including those based on the severity of illness or the type of infection (Gram-negative vs. Gram-positive).[6]
Table 3: Baseline Characteristics of Patients in the ACCESS Trial (Modified Intent-to-Treat Population) [10]
| Characteristic | Eritoran (n=1304) | Placebo (n=657) |
| Age (mean, SD), y | 62.1 (15.5) | 62.0 (15.7) |
| Male, No. (%) | 756 (58.0) | 375 (57.1) |
| APACHE II Score (mean, SD) | 26.7 (7.5) | 26.8 (7.5) |
| Septic Shock, No. (%) | 985 (75.5) | 496 (75.5) |
| Gram-Negative Infection, No. (%) | 469 (36.0) | 236 (36.0) |
| Gram-Positive Infection, No. (%) | 509 (39.0) | 256 (39.0) |
Potential Reasons for Clinical Trial Failure
The failure of Eritoran in the ACCESS trial, despite its promising preclinical and early clinical data, highlights the complexities of developing drugs for severe sepsis. Several factors may have contributed to this outcome:
-
Patient Heterogeneity: Severe sepsis is a highly heterogeneous syndrome with diverse underlying pathogens, host responses, and comorbidities. A single-target therapy like Eritoran may not be effective across this broad patient population. The ACCESS trial included patients with both Gram-negative and Gram-positive infections, and Eritoran's mechanism is specific to the LPS from Gram-negative bacteria.[7]
-
Timing of Intervention: The inflammatory cascade in sepsis is initiated rapidly. The median time from the onset of organ dysfunction to the start of the study drug infusion in the ACCESS trial was over 9 hours.[7] It is possible that by this time, the inflammatory response was too advanced for a TLR4 antagonist to have a significant impact.
-
Complexity of Sepsis Pathophysiology: While the LPS-TLR4 interaction is a critical initiator of the inflammatory response in Gram-negative sepsis, it is only one component of a complex and multifaceted pathophysiology. Other pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) can also trigger inflammation through different receptors. Furthermore, the later stages of sepsis are often characterized by immunosuppression, a state that would not be addressed by an anti-inflammatory agent like Eritoran.
-
Lessons from the Phase II Trial: The concerning trend of increased mortality in the low-risk subgroup of the Phase II trial may have been an early indicator of the challenges in targeting the inflammatory response in sepsis. It is possible that a certain level of inflammation is necessary for an effective host response, and that broadly suppressing this in less severe cases could be detrimental.[2]
-
Discrepancies Between Preclinical Models and Human Sepsis: Animal models of sepsis, while useful, often do not fully recapitulate the complexity and heterogeneity of human sepsis.[11] The controlled nature of these models may overestimate the efficacy of a targeted therapy.
Conclusion
The clinical trial failure of Eritoran serves as a critical case study in the challenges of drug development for severe sepsis. While the scientific rationale for targeting the TLR4 pathway was strong, the complexity and heterogeneity of the patient population, the timing of intervention, and the multifaceted nature of sepsis pathophysiology likely contributed to the negative outcome of the pivotal ACCESS trial. Future research in this field will need to focus on better patient stratification, the development of therapies that can be administered earlier in the disease course, and potentially combination therapies that target multiple aspects of the septic response.
References
- 1. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Eritoran Tetrasodium in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic lipid A analog that functions as a potent and specific antagonist of the Toll-like receptor 4 (TLR4) complex.[1] By competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2–TLR4 complex, Eritoran effectively blocks the downstream inflammatory signaling cascades.[1][2] This mechanism of action has led to its investigation in conditions characterized by excessive inflammation, such as severe sepsis.[3][4] These application notes provide detailed information on the solubility and stability of Eritoran tetrasodium (B8768297) in Dimethyl Sulfoxide (DMSO), along with protocols for its handling and analysis.
Quantitative Data Summary
While comprehensive quantitative solubility data for Eritoran tetrasodium in DMSO is not extensively published, the available information from supplier technical data sheets provides a baseline for its solubility and stability.
Table 1: Solubility of Eritoran Tetrasodium in DMSO
| Parameter | Value | Source |
| Qualitative Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Achievable Stock Conc. | ≥ 40 mg/mL | TargetMol[5] |
Note: The achievable stock concentration is based on a protocol for preparing a "mother liquor" for in vivo formulations and represents a demonstrated concentration, not necessarily the maximum solubility limit.
Table 2: Stability and Storage of Eritoran Tetrasodium in DMSO
| Condition | Duration | Recommendation | Source |
| Short-term Storage | Days to Weeks | 0 - 4 °C | MedKoo Biosciences[1] |
| Long-term Storage | Months | -20 °C | MedKoo Biosciences[1] |
| General Shelf-Life | > 2 years | Proper Storage | MedKoo Biosciences[1] |
| In-solvent Stability | Up to 1 year | -80 °C | TargetMol[5] |
Signaling Pathway of Eritoran Tetrasodium
Eritoran exerts its anti-inflammatory effects by blocking the TLR4 signaling pathway at the receptor level. Upon binding of its natural ligand, LPS, TLR4 initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both ultimately lead to the production of pro-inflammatory cytokines. Eritoran, by preventing LPS binding, inhibits the activation of both of these pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the determination of the solubility and stability of Eritoran tetrasodium in DMSO.
Protocol 1: Preparation of Eritoran Tetrasodium Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Eritoran tetrasodium in DMSO for use in various assays.
Materials:
-
Eritoran tetrasodium (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of Eritoran tetrasodium required to achieve the desired concentration. The molecular weight of Eritoran tetrasodium is 1401.60 g/mol .
-
Example for a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L * 1401.60 g/mol = 14.016 mg for 1 mL of DMSO.
-
-
Weighing: Accurately weigh the calculated amount of Eritoran tetrasodium powder and place it in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the Eritoran tetrasodium.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or 0-4°C for short-term use, protected from light and moisture.
References
Application Notes and Protocols for In Vitro Eritoran Treatment of Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] By competitively binding to the MD-2 co-receptor, Eritoran effectively blocks LPS-induced inflammatory responses.[3][4] This makes it a valuable tool for studying the TLR4 signaling cascade and a potential therapeutic agent for inflammatory conditions driven by gram-negative bacterial endotoxins. These application notes provide detailed protocols for the in vitro treatment of human monocytes with Eritoran to assess its inhibitory effects on inflammatory signaling.
Mechanism of Action
Eritoran functions by directly competing with LPS for binding to the hydrophobic pocket of MD-2, a key component of the TLR4 receptor complex.[3][4] This prevents the dimerization of the TLR4/MD-2 complex, which is a critical step in the activation of downstream intracellular signaling pathways.[4] Consequently, the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) is inhibited, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][5]
Data Presentation
Table 1: Dose-Dependent Inhibition of LPS-Induced Cytokine Production in Human Monocytes by Eritoran
| Eritoran Concentration (ng/mL) | LPS Concentration (ng/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| 0.03 | 0.2 | Significant Inhibition | Significant Inhibition | [6] |
| 0.1 | 0.2 | Dose-dependent | Dose-dependent | [6] |
| 0.3 | 0.2 | Dose-dependent | Dose-dependent | [6] |
| 1 | 0.2 | Dose-dependent | Dose-dependent | [6] |
| 10 | 0.2 | Near Complete Inhibition | Near Complete Inhibition | [6] |
Note: The referenced study demonstrated a clear dose-dependent inhibitory effect. For precise percentage values, refer to the original publication.
Experimental Protocols
Protocol 1: Isolation of Human Monocytes from Peripheral Blood
This protocol describes the isolation of untouched human monocytes from peripheral blood mononuclear cells (PBMCs) using a negative selection technique.[7][8]
Materials:
-
Whole blood collected in EDTA tubes[8]
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Isolation buffer (PBS supplemented with 0.1% BSA and 2mM EDTA)[7]
-
Human monocyte isolation kit (negative selection)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.[9]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in isolation buffer.
-
Follow the manufacturer's instructions for the human monocyte isolation kit. This typically involves adding a cocktail of antibodies against non-monocyte cell surface markers, followed by magnetic bead separation.[7]
-
The resulting untouched monocytes are ready for culture and treatment.
Protocol 2: In Vitro Eritoran Treatment and LPS Stimulation of Human Monocytes
This protocol outlines the treatment of isolated human monocytes with Eritoran followed by stimulation with LPS.
Materials:
-
Isolated human monocytes
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin[10][11]
-
Eritoran tetrasodium (B8768297) (E5564)
-
Lipopolysaccharide (LPS) from E. coli O55:B5[12]
-
96-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plate the monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.[10]
-
Allow the monocytes to adhere for 2 hours in a 37°C, 5% CO2 incubator.[13]
-
Prepare serial dilutions of Eritoran in complete RPMI-1640 medium (e.g., 0.01, 0.1, 1, 10, 100 ng/mL).
-
Carefully remove the medium from the wells and replace it with the Eritoran-containing medium or vehicle control (medium alone).
-
Pre-incubate the cells with Eritoran for 45 minutes at 37°C.[6]
-
Prepare a stock solution of LPS in sterile PBS. A final concentration of 0.2 ng/mL to 1 µg/mL is commonly used to stimulate monocytes.[6][12]
-
Add the desired concentration of LPS to the wells containing Eritoran or vehicle control.
-
Incubate the plate for the desired time period (e.g., 3-24 hours) at 37°C, 5% CO2.[6][12]
-
After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction.
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for human TNF-α and IL-6[13][14]
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[15]
-
Briefly, the protocol will involve coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
After blocking non-specific binding sites, the collected cell culture supernatants and a series of known cytokine standards are added to the wells.
-
A detection antibody, typically biotinylated, is then added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
A substrate solution is added, which will produce a colorimetric reaction in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured using an ELISA plate reader.
-
A standard curve is generated from the absorbance values of the known cytokine standards, and this is used to calculate the concentration of the cytokine in the experimental samples.[16]
Mandatory Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of Eritoran.
Caption: Experimental workflow for in vitro Eritoran treatment of human monocytes.
References
- 1. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. research.monash.edu [research.monash.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine assay [bio-protocol.org]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cytokine Elisa [bdbiosciences.com]
Optimal Concentration of Eritoran for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a potent and specific synthetic antagonist of Toll-like receptor 4 (TLR4). It functions by competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2 co-receptor, thereby preventing the dimerization of the TLR4/MD-2 complex and subsequent downstream inflammatory signaling.[1][2][3] This mechanism makes Eritoran a valuable tool for in vitro studies investigating the role of TLR4 in various cellular processes, including inflammation, immune response, and disease pathogenesis. Determining the optimal concentration of Eritoran is critical for achieving maximal inhibitory effect without inducing off-target effects or cytotoxicity. These application notes provide a comprehensive guide to establishing the optimal working concentration of Eritoran for your specific cell culture experiments.
Mechanism of Action
Eritoran is a structural analog of the lipid A portion of LPS.[3] It binds to the hydrophobic pocket of MD-2, a soluble protein that associates with the extracellular domain of TLR4. This binding prevents LPS from interacting with MD-2, which is an essential step for TLR4 activation.[1][2] Consequently, the downstream signaling cascade, which involves the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, is inhibited.[1][4]
Data Presentation: Quantitative Summary of Eritoran Concentrations
The effective concentration of Eritoran can vary depending on the cell type, the concentration of the TLR4 agonist (e.g., LPS), and the specific experimental readout. The following table summarizes previously reported concentrations of Eritoran used in various in vitro assays.
| Cell Type/System | Agonist (Concentration) | Eritoran Concentration Range | Observed Effect | Reference(s) |
| Human blood monocytes | LPS (0.2 ng/mL) | 0.03 ng/mL - 10 ng/mL | Dose-dependent inhibition of IL-6 and TNF-α production. | [5][6] |
| Human whole blood | LPS (10 ng/mL) from various bacterial strains | IC50 values ranged from 0.1 to 2.5 ng/mL | Inhibition of TNF-α production. | [1] |
| Thioglycollate-elicited mouse peritoneal macrophages | LPS (10 ng/mL) | 10 ng/mL | Pre-treatment for 1 hour inhibited LPS-induced responses. | [7] |
| Primary mouse liver cells (HSCs and Kupffer cells) | LPS | Not specified in detail for in vitro concentration | Suppressed LPS-induced nuclear translocation of NF-κB. | [4] |
| Lewis lung carcinoma-bearing mice (in vivo) | Endogenous S100A8 | Not directly applicable to in vitro concentration | Reduced tumor volume and recruitment of myeloid-derived suppressor cells. | [8][9] |
Note: IC50 (half-maximal inhibitory concentration) values are highly dependent on experimental conditions. It is crucial to determine the optimal concentration for each specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal Eritoran Concentration using a Cytokine Release Assay
This protocol describes a general method to determine the optimal concentration of Eritoran for inhibiting LPS-induced cytokine production in a cell line of interest (e.g., macrophages, monocytes, or other TLR4-expressing cells).
Materials:
-
Cell line of interest (e.g., RAW 264.7, THP-1, or primary cells)
-
Complete cell culture medium
-
Eritoran tetrasodium (B8768297) (E5564)
-
Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., E. coli O111:B4)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Eritoran Pre-incubation:
-
Prepare a serial dilution of Eritoran in complete cell culture medium. A suggested starting range is 0.01 ng/mL to 100 ng/mL.
-
Include a vehicle control (medium with the solvent used to dissolve Eritoran, if any).
-
Carefully remove the old medium from the cells and add 100 µL of the Eritoran dilutions to the respective wells.
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows Eritoran to bind to the TLR4/MD-2 complex.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in PBS. The final concentration of LPS will need to be optimized for your cell type but a common starting point is 10-100 ng/mL.
-
Add a small volume (e.g., 10 µL) of the LPS solution to each well to achieve the desired final concentration.
-
Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cytokine being measured (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform a cell viability assay on the remaining cells to ensure that the observed inhibition of cytokine production is not due to Eritoran-induced cytotoxicity.
-
Data Analysis:
-
Plot the cytokine concentration against the log of the Eritoran concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Eritoran that causes 50% inhibition of the LPS-induced cytokine production.
-
The optimal concentration for subsequent experiments is typically at or slightly above the IC50 value, ensuring maximal inhibition without cytotoxicity.
Protocol 2: Assessment of TLR4 Signaling Pathway Inhibition by Western Blot
This protocol allows for the investigation of Eritoran's effect on specific downstream signaling molecules in the TLR4 pathway, such as the phosphorylation of NF-κB p65 or MAP kinases (p38, JNK).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Eritoran and LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-p65, p65, p-p38, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with the optimal concentration of Eritoran (determined from Protocol 1) for 1-2 hours.
-
Stimulate the cells with LPS for a short period (e.g., 15-60 minutes) to observe phosphorylation events.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE, transfer the proteins to a membrane, and block the membrane.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated signaling molecules in Eritoran-treated cells to those in LPS-stimulated cells without Eritoran to confirm the inhibitory effect on the TLR4 pathway.
Mandatory Visualizations
TLR4 Signaling Pathway and Eritoran's Mechanism of Action
Caption: Eritoran competitively inhibits LPS binding to MD-2, blocking TLR4 signaling.
Experimental Workflow for Determining Optimal Eritoran Concentration
Caption: Workflow for determining the optimal concentration of Eritoran.
References
- 1. Frontiers | Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics [frontiersin.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Eritoran - Wikipedia [en.wikipedia.org]
- 4. A Single Step in vitro Bioassay Mimicking TLR4-LPS Pathway and the Role of MD2 and CD14 Coreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating TLR-4 signalling in response to protein ligands [repository.cam.ac.uk]
- 7. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eritoran Suppresses Colon Cancer by Altering a Functional Balance in Toll-like Receptors That Bind Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eritoran inhibits S100A8-mediated TLR4/MD-2 activation and tumor growth by changing the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Eritoran in a Lipopolysaccharide (LPS) Stimulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (B66583) (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] LPS, a major component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system through its interaction with the TLR4 receptor complex.[3][4] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and chemokines, which can result in a systemic inflammatory response and, in severe cases, sepsis.[5][6]
Eritoran competitively inhibits the binding of LPS to the myeloid differentiation factor 2 (MD-2) co-receptor, which is associated with TLR4.[1][5][7] By blocking this initial step, Eritoran effectively prevents the dimerization of the TLR4/MD-2 complex and subsequent downstream signaling, thereby inhibiting the inflammatory response.[1][7] These application notes provide detailed protocols for utilizing Eritoran in in vitro LPS stimulation assays to study TLR4-mediated inflammation and to evaluate the efficacy of TLR4 antagonists.
Mechanism of Action of Eritoran
LPS recognition by the innate immune system is primarily mediated by the TLR4 receptor complex. This process involves several key proteins:
-
Lipopolysaccharide-Binding Protein (LBP): LBP binds to LPS in the bloodstream and facilitates its transfer to CD14.[3]
-
CD14: A glycosylphosphatidylinositol-anchored or soluble protein that transfers LPS to the TLR4/MD-2 complex.[3]
-
MD-2: A secreted glycoprotein (B1211001) that forms a stable complex with TLR4 on the cell surface and contains the binding site for LPS.[7]
-
Toll-Like Receptor 4 (TLR4): A transmembrane protein that, upon LPS binding to MD-2, dimerizes and initiates intracellular signaling.[1]
This signaling cascade proceeds through two major pathways:
-
MyD88-dependent pathway: Leads to the early activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1]
-
TRIF-dependent pathway: Results in the late activation of NF-κB and the production of type I interferons.[1]
Eritoran, due to its structural similarity to lipid A, binds to the hydrophobic pocket of MD-2, preventing the binding of LPS and subsequent activation of TLR4 signaling.[1][5]
References
- 1. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]
- 2. Eritoran [medbox.iiab.me]
- 3. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Eritoran Administration in Animal Studies: A Comparative Overview of Intravenous and Intraperitoneal Routes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of intravenous (IV) and intraperitoneal (IP) administration routes for the Toll-like receptor 4 (TLR4) antagonist, Eritoran (B66583), in preclinical animal studies. This document summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to aid in experimental design and execution.
Introduction
Eritoran is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS) and acts as a potent antagonist of the TLR4 signaling pathway.[1][2] By binding to the MD-2 co-receptor, it prevents LPS-induced TLR4 dimerization and subsequent inflammatory signaling.[1][3] In animal models, Eritoran has demonstrated efficacy in mitigating the inflammatory responses associated with sepsis and other inflammatory conditions.[4][5] The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of Eritoran. This document provides a comparative guide to the two most common parenteral routes used in animal research: intravenous and intraperitoneal.
Data Presentation: Intravenous vs. Intraperitoneal Administration
Table 1: Pharmacokinetic Parameters of Intravenous Eritoran in Animal Models
| Animal Model | Dose | Volume of Distribution (Vdss) | Plasma Clearance | Half-life (t1/2) | Key Findings | Reference |
| Rat | 0.3 mg/kg | 41-54 mL/kg | Slow | 42-51 h | Linear pharmacokinetics. | [6] |
| Dog | 0.3 mg/kg | 46-50 mL/kg | Slow | 50-62 h | Safely tolerated with a long half-life. | [6] |
Table 2: Efficacy Studies Utilizing Intravenous Eritoran
| Animal Model | Challenge | Eritoran Dose | Outcome | Reference |
| Rat | Intravascular, Intrabronchial, or Intraperitoneal E. coli | 0.03 to 3 mg/kg IV bolus + 24h infusion | Dose-dependent reduction in mortality; efficacy varied with the route of infection. | [6] |
| Rat | Intravenous LPS (15 mg/kg) | 10 mg/kg IV | Restored mean arterial pressure and improved intestinal microcirculatory blood flow. | [7] |
Table 3: Efficacy Study Utilizing Intraperitoneal Eritoran
| Animal Model | Challenge | Eritoran Dose | Outcome | Reference |
| Mouse | Chronic liver injury (fast-food diet or CCl4) | 10 mg/kg IP (twice weekly) | Attenuated hepatic inflammation and fibrosis by inhibiting the TLR4 signaling pathway. | [5] |
Note: The data in these tables are compiled from different studies and should be interpreted with caution as experimental conditions may have varied.
Experimental Protocols
The following are detailed, generalized protocols for the intravenous and intraperitoneal administration of Eritoran in rodents. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration of Eritoran via Tail Vein in Mice
1. Materials:
-
Eritoran tetrasodium (B8768297)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
27-30 gauge needles
-
1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
2. Eritoran Preparation:
-
Aseptically prepare the desired concentration of Eritoran in the sterile vehicle. The final formulation should be sterile and isotonic.
-
Warm the solution to room temperature or body temperature before injection to prevent discomfort and potential adverse reactions.[8]
3. Animal Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the lateral tail veins, making them more visible and accessible.
-
Place the mouse in a suitable restrainer to immobilize the tail.
4. Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the lateral tail vein.
-
Carefully insert the needle into the vein. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Slowly inject the Eritoran solution. The maximum bolus injection volume is typically 5 ml/kg.[9]
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection more proximally on the same vein or on the contralateral vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
5. Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, adverse reactions, or tail injury.
Protocol 2: Intraperitoneal (IP) Administration of Eritoran in Mice
1. Materials:
-
Eritoran tetrasodium
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
2. Eritoran Preparation:
-
Aseptically prepare the desired concentration of Eritoran in the sterile vehicle.
-
Warm the solution to room temperature or body temperature.[10]
3. Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.[10]
4. Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]
-
Swab the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[10]
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
Inject the Eritoran solution. The maximum recommended injection volume is typically less than 10 ml/kg.[8]
-
Withdraw the needle smoothly.
5. Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, abdominal swelling, or signs of peritonitis.
Visualization of Key Pathways and Workflows
Eritoran's Mechanism of Action
Eritoran competitively inhibits the binding of LPS to the MD-2/TLR4 receptor complex, thereby blocking downstream inflammatory signaling pathways.
Caption: Eritoran blocks LPS-induced TLR4 signaling.
Experimental Workflow: Comparative Administration Routes
This diagram illustrates the decision-making process and general workflow for administering Eritoran via IV or IP routes in an animal study.
Caption: Workflow for IV vs. IP administration of Eritoran.
Discussion and Recommendations
Intravenous (IV) Administration:
-
Advantages: The IV route ensures 100% bioavailability and rapid achievement of peak plasma concentrations, making it ideal for acute models of inflammation and sepsis where immediate high drug levels are required.[11] Pharmacokinetic studies have shown that IV Eritoran has a small volume of distribution and a long half-life in animal models.[6]
-
Disadvantages: IV administration, particularly via the tail vein in rodents, can be technically challenging and may require warming of the tail to improve vein visibility. Repeated IV injections can lead to venous thrombosis and tail damage.
Intraperitoneal (IP) Administration:
-
Advantages: IP injection is technically simpler and faster to perform than IV injection, making it suitable for studies requiring frequent dosing.[12] It allows for the administration of larger volumes compared to the IV route.[12] Studies have shown that IP administration of Eritoran can be effective in chronic disease models.[5]
-
Disadvantages: The absorption of drugs from the peritoneal cavity can be variable and is generally slower than after IV administration.[11] A significant portion of the drug absorbed from the peritoneal cavity enters the portal circulation and is subject to first-pass metabolism in the liver, which could potentially reduce the systemic bioavailability of the parent compound.[11][13] There is also a risk of accidental injection into abdominal organs.
Choosing the Appropriate Route:
-
For acute, severe inflammatory models such as endotoxemia or sepsis, where a rapid and high systemic exposure is desired to counteract the inflammatory cascade, intravenous administration is generally preferred .
-
For chronic inflammatory models or studies where ease of repeated administration is a key consideration, intraperitoneal administration may be a viable and effective alternative .
Researchers should carefully consider the specific aims of their study, the desired pharmacokinetic profile, and the technical expertise available when selecting the administration route for Eritoran. Pilot studies to determine the optimal dose and timing for each route in the specific animal model are highly recommended.
References
- 1. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eritoran - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of intraperitoneal irinotecan in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of eritoran tetrasodium, a toll-like receptor 4 antagonist, on intestinal microcirculation in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quality Control and Purity Assessment of Eritoran Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran tetrasodium (B8768297) is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1][2][3][4] By competitively inhibiting the binding of LPS to the MD-2/TLR4 complex, Eritoran blocks the downstream inflammatory signaling cascade, making it a candidate for the treatment of severe sepsis and other inflammatory conditions.[1][2][4] The complex synthetic nature of Eritoran tetrasodium necessitates rigorous quality control and purity assessment to ensure its safety and efficacy.
These application notes provide detailed methodologies for the comprehensive analysis of Eritoran tetrasodium, focusing on identity, purity, and impurity profiling. The protocols are intended to guide researchers and quality control analysts in establishing robust analytical methods for this complex glycolipid.
Physicochemical Properties
A summary of the key physicochemical properties of Eritoran tetrasodium is presented in Table 1.
Table 1: Physicochemical Properties of Eritoran Tetrasodium
| Property | Value | Reference |
| Chemical Name | α-D-Glucopyranose, 3-O-decyl-2-deoxy-6-O-[2-deoxy-3-O-[(3R)-3-methoxydecyl]-6-O-methyl-2-[[(11Z)-1-oxo-11-octadecenyl]amino]-4-O-phosphono-β-D-glucopyranosyl]-2-[(1,3-dioxotetradecyl)amino]-1-(dihydrogen phosphate), tetrasodium salt | [2] |
| Molecular Formula | C₆₆H₁₂₂N₂Na₄O₁₉P₂ | [4] |
| Molecular Weight | 1401.60 g/mol | [4] |
| CAS Number | 185954-98-7 | [5] |
| Appearance | White to off-white solid | (Typical for this class of molecule) |
| Solubility | Soluble in water and methanol (B129727) | (Inferred from analytical methods) |
Quality Control Specifications
The following table outlines typical quality control specifications for Eritoran tetrasodium bulk drug substance. These specifications are based on general principles for high-purity synthetic active pharmaceutical ingredients (APIs).
Table 2: Quality Control Specifications for Eritoran Tetrasodium
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | HPLC (retention time), Mass Spectrometry, NMR | Conforms to reference standard |
| Purity (HPLC) | HPLC-ELSD/CAD | ≥ 98.0% |
| Individual Impurity | HPLC-ELSD/CAD | ≤ 0.15% |
| Total Impurities | HPLC-ELSD/CAD | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 0.5 EU/mg |
| Assay | HPLC-ELSD/CAD (against reference standard) | 98.0% - 102.0% (on anhydrous basis) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Due to the lack of a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is recommended for the analysis of Eritoran and its non-UV active impurities.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and ELSD or CAD.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm) is a suitable starting point based on similar lipid analyses.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Gradient Program:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 35°C
-
Drift Tube Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation:
-
Prepare a stock solution of Eritoran tetrasodium in methanol at a concentration of 1 mg/mL.
-
Dilute with the initial mobile phase composition to the desired working concentration (e.g., 0.2 mg/mL).
-
-
Data Analysis:
-
Identify the main peak corresponding to Eritoran tetrasodium.
-
Calculate the percentage purity using the area normalization method.
-
Quantify impurities relative to the main peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification
Protocol:
-
Instrumentation:
-
LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Utilize the same HPLC conditions as described in section 4.1.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-2000
-
Fragmentation: Use tandem MS (MS/MS) with collision-induced dissociation (CID) to obtain fragment ions for structural elucidation of impurities.
-
-
Data Analysis:
-
Confirm the identity of Eritoran tetrasodium by its accurate mass. The [M-4Na+3H]⁻ ion is expected around m/z 1312.
-
Analyze the mass spectra of impurity peaks to propose their structures based on fragmentation patterns and mass shifts from the parent molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of Eritoran tetrasodium in a suitable deuterated solvent, such as Methanol-d₄ or a mixture of Deuterated Chloroform and Methanol-d₄.
-
-
NMR Experiments:
-
¹H NMR: To observe the proton signals of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structural assignment.
-
³¹P NMR: To confirm the presence and environment of the phosphate (B84403) groups.
-
-
Data Analysis:
-
Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of Eritoran tetrasodium.
-
Analyze for the presence of signals that do not correspond to the main structure, which may indicate impurities.
-
Bacterial Endotoxin (B1171834) Testing (LAL)
Protocol:
-
Method:
-
Use a quantitative chromogenic Limulus Amebocyte Lysate (LAL) assay.
-
-
Procedure:
-
Follow the manufacturer's instructions for the LAL test kit.
-
Prepare a solution of Eritoran tetrasodium in LAL reagent water.
-
Perform validation studies to ensure that the sample does not inhibit or enhance the reaction.
-
-
Data Analysis:
-
Quantify the endotoxin level in Endotoxin Units (EU) per milligram of Eritoran tetrasodium.
-
Visualizations
Signaling Pathway of Eritoran Tetrasodium
Eritoran acts as a competitive antagonist at the MD-2/TLR4 receptor complex, preventing the pro-inflammatory signaling cascade initiated by LPS.
Caption: Eritoran's mechanism of action as a TLR4 antagonist.
Experimental Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of Eritoran tetrasodium is depicted below.
Caption: Workflow for Eritoran quality control testing.
References
Reconstitution and storage guidelines for Eritoran (tetrasodium) powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the reconstitution, storage, and handling of Eritoran (tetrasodium) powder for research purposes. Adherence to these protocols is crucial for ensuring the stability, activity, and reliable performance of the compound in experimental settings.
Product Information
-
Chemical Name: Eritoran tetrasodium (B8768297) (also known as E5564)
-
Molecular Formula: C₆₆H₁₂₂N₂Na₄O₁₉P₂
-
Molecular Weight: 1401.6 g/mol [1]
-
Mechanism of Action: Eritoran is a synthetic analogue of lipid A and acts as a potent antagonist of Toll-like Receptor 4 (TLR4).[2][3] It competitively inhibits the binding of lipopolysaccharide (LPS) to the MD-2/TLR4 complex, thereby blocking downstream inflammatory signaling pathways.[1][2]
Storage Guidelines
Proper storage of Eritoran (tetrasodium) in both its powdered and reconstituted forms is critical to maintain its integrity and biological activity.
Unopened Powder
Store the lyophilized powder in a dry, dark environment. For optimal stability, follow the temperature guidelines summarized below. The product is typically stable for short periods at ambient temperature, as experienced during shipping.[1][4]
Reconstituted Solutions
The stability of reconstituted Eritoran is dependent on the solvent and storage temperature. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][5]
Table 1: Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability Period |
| Lyophilized Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
| DMSO | -80°C | Up to 1 year |
Data compiled from multiple chemical supplier datasheets.[4][5]
Reconstitution Protocol
This protocol describes the preparation of a concentrated stock solution of Eritoran (tetrasodium) in DMSO.
Materials
-
Eritoran (tetrasodium) powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure
-
Equilibration: Before opening, allow the vial of Eritoran powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.
-
Solvent Addition: Aseptically add the required volume of sterile DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots as recommended in Table 1. For long-term storage, -80°C is required.[5]
Experimental Protocols
Preparation of Working Solutions for In Vitro Assays
Most cell culture and enzymatic assays are performed in aqueous media. As Eritoran stock solutions are prepared in DMSO, it is critical to properly dilute the stock to the final working concentration while minimizing solvent-induced toxicity.
Protocol:
-
Thawing: Thaw a single-use aliquot of the Eritoran DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform a serial dilution of the DMSO stock into sterile aqueous buffer (e.g., Phosphate-Buffered Saline [PBS] or cell culture medium without serum) immediately before use.
-
Final Dilution: Add the required volume of the Eritoran stock (or intermediate dilution) to the final volume of the experimental medium. Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid affecting cell viability or assay performance.
-
Mixing: Mix the final solution thoroughly by gentle inversion or pipetting. Do not vortex protein-containing media.
-
Vehicle Control: It is essential to include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the assay medium without Eritoran.
Table 2: Example Dilution Series for a 10 mg/mL Stock
| Stock Concentration | Desired Working Concentration | Final DMSO % (in 1 mL) | Volume of Stock to Add |
| 10 mg/mL | 100 µg/mL | 1.0% | 10 µL |
| 10 mg/mL | 10 µg/mL | 0.1% | 1 µL |
| 10 mg/mL | 1 µg/mL | 0.01% | 0.1 µL* |
*For volumes less than 1 µL, an intermediate dilution is strongly recommended for accuracy.
Eritoran Signaling Pathway Inhibition
Eritoran functions by blocking the canonical TLR4 signaling pathway initiated by LPS. This involves preventing the dimerization of the TLR4/MD-2 receptor complex, which in turn inhibits the activation of downstream signaling cascades, such as the MyD88-dependent and TRIF-dependent pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]
References
- 1. medkoo.com [medkoo.com]
- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eritoran Tetrasodium | TargetMol [targetmol.com]
- 5. Eritoran tetrasodium Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for In Vivo Formulation of Eritoran Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (B66583) tetrasodium (B8768297), also known as E5564, is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1][2][3] It competitively inhibits the binding of LPS to the MD-2/TLR4 complex, thereby blocking downstream inflammatory signaling pathways.[3][4] This mechanism makes Eritoran a valuable tool for in vivo research in animal models of sepsis, inflammation, and other TLR4-mediated pathologies.[5][6] These application notes provide detailed protocols for the in vivo formulation and administration of Eritoran tetrasodium for animal injection, along with a summary of reported dosages and a visualization of its mechanism of action.
Data Presentation
Table 1: In Vivo Dosage of Eritoran Tetrasodium in Animal Models
| Animal Model | Route of Administration | Dosage | Therapeutic Application | Reference |
| Mice (C57BL/6) | Intravenous (i.v.) | 200 µ g/mouse (daily for 5 days) | Lethal Influenza Infection | [7] |
| Mice (C57BL/6) | Intraperitoneal (i.p.) | 10 mg/kg | Chronic Liver Injury (FFD or CCl4 induced) | [8] |
| Mice | Intraperitoneal (i.p.) | 233 µ g/mouse (daily for 10 days) | Lethal Ebola Virus Infection | [9] |
| Rats (Wistar) | Intravenous (i.v.) | 10 mg/kg | Endotoxemia (LPS-induced) | [10] |
| Rats (Sprague-Dawley) | Intravenous (i.v.) bolus followed by infusion | 0.03 to 3 mg/kg bolus, followed by a 24h infusion of 10% of this dose/h | E. coli Challenge | [1] |
Table 2: Pharmacokinetic Parameters of Eritoran Tetrasodium
| Parameter | Value | Species | Notes | Reference |
| Volume of Distribution (Vdss) | 40–55 mL/kg | Human | Indicates limited tissue distribution. | [1] |
| Biological Half-Life | 50.4 to 62.7 hours | Human | [11] | |
| Clearance | Slow plasma clearance | Human | Primarily metabolized hepatically. | [1] |
Experimental Protocols
Protocol 1: Preparation of Eritoran Tetrasodium for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection
This protocol provides a general method for dissolving and diluting Eritoran tetrasodium for in vivo administration. Researchers should adapt the final concentration based on the desired dosage and the weight of the experimental animals.
Materials:
-
Eritoran tetrasodium powder
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free Polyethylene glycol 300 (PEG300)
-
Sterile, pyrogen-free Tween 80
-
Sterile, pyrogen-free Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 40 mg/mL):
-
Aseptically weigh the required amount of Eritoran tetrasodium powder.
-
In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 2 mg of Eritoran tetrasodium in 50 µL of DMSO to get a 40 mg/mL stock solution.[12]
-
Vortex gently until the powder is completely dissolved.
-
-
Working Solution Preparation (e.g., 2 mg/mL):
-
This example is for a final formulation consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[12] The volumes can be scaled as needed.
-
To a sterile tube, add 300 µL of PEG300 to 50 µL of the Eritoran tetrasodium stock solution (40 mg/mL). Mix well until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.
-
Add 600 µL of sterile Saline or PBS to the mixture and mix well to obtain a clear, homogenous working solution with a final Eritoran concentration of 2 mg/mL.
-
Visually inspect the solution for any precipitation before administration.
-
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dosage (mg/kg).
-
Administer the prepared solution to the animal via the desired route (i.v. or i.p.) using appropriate and sterile techniques.
-
Note: This is a general formulation guide. The optimal vehicle may vary depending on the specific experimental requirements. It is recommended to perform a small pilot study to ensure the tolerability of the formulation in the chosen animal model.
Visualization of Mechanism and Workflow
Eritoran's Mechanism of Action: TLR4 Signaling Inhibition
Eritoran tetrasodium functions by competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2 component of the TLR4 receptor complex.[4] This prevents the dimerization of the TLR4-MD2 complexes, a critical step in initiating the intracellular signaling cascade that leads to the production of pro-inflammatory cytokines.[1]
Caption: Eritoran competitively inhibits LPS binding to the TLR4/MD-2 complex.
Experimental Workflow for In Vivo Eritoran Studies
The following diagram outlines a typical workflow for conducting an in vivo study using Eritoran tetrasodium.
Caption: A generalized workflow for in vivo experiments involving Eritoran.
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-Like Receptor 4 Antagonist Eritoran Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of eritoran tetrasodium, a toll-like receptor 4 antagonist, on intestinal microcirculation in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Eritoran Tetrasodium | TargetMol [targetmol.com]
Application Notes and Protocols: Measuring Eritoran's Effect on NF-κB Activation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by competitively binding to the myeloid differentiation factor 2 (MD-2) co-receptor, which is part of the TLR4 receptor complex.[3][4] This action prevents the binding of LPS, a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting the activation of downstream inflammatory signaling pathways.[1][5] A primary pathway inhibited by Eritoran is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the innate immune response and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][3][4] These application notes provide detailed protocols for assessing the in vitro efficacy of Eritoran in modulating NF-κB activation.
Mechanism of Action: Eritoran's Inhibition of the TLR4/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by the binding of LPS to the TLR4/MD-2 receptor complex. This binding event triggers a series of intracellular events, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB) proteins. The degradation of IκB unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[6][7]
Eritoran exerts its inhibitory effect by competitively binding to MD-2, thereby preventing LPS-induced TLR4 dimerization and the initiation of this signaling cascade.[1][8] This blockade results in the stabilization of the IκB/NF-κB complex in the cytoplasm, preventing NF-κB nuclear translocation and the subsequent expression of inflammatory genes.[3][9]
Experimental Protocols for Measuring NF-κB Activation
Several robust in vitro methods can be employed to quantify the inhibitory effect of Eritoran on NF-κB activation. The choice of method will depend on the specific research question and available resources.
Western Blot for NF-κB p65 Subunit Nuclear Translocation
This protocol quantifies the amount of the NF-κB p65 subunit that has translocated to the nucleus, a key indicator of NF-κB activation.[10]
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages, human monocytes)
-
Cell culture medium and supplements
-
Eritoran
-
LPS (from E. coli O111:B4 or similar)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction reagents
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of Eritoran (e.g., 0.01, 0.1, 1, 10 ng/mL) for 1-2 hours.[11][12]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30-60 minutes. Include appropriate controls (untreated, LPS only, Eritoran only).
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the nuclear p65 signal to the Lamin B1 signal.
-
Compare the normalized nuclear p65 levels across different treatment groups.
-
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB by utilizing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[7][13]
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Eritoran
-
LPS
-
Luciferase assay system
Protocol:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Treatment:
-
Pre-incubate the transfected cells with different concentrations of Eritoran for 1-2 hours.
-
Stimulate the cells with LPS for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Immunofluorescence Microscopy for NF-κB p65 Nuclear Translocation
This method provides a visual and quantitative assessment of NF-κB p65 nuclear translocation at the single-cell level.[14][15]
Materials:
-
Cells cultured on glass coverslips
-
Eritoran
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (nuclear stain)
-
Mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with Eritoran and LPS as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block for 1 hour with blocking buffer.
-
Incubate with anti-NF-κB p65 primary antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 and normalize it to the cytoplasmic intensity for each cell.
-
Experimental Workflow
Data Presentation
Quantitative data from the described experiments should be presented in a clear and concise manner to facilitate comparison between different treatment groups.
Table 1: Effect of Eritoran on LPS-Induced NF-κB p65 Nuclear Translocation (Western Blot)
| Treatment Group | Eritoran Conc. (ng/mL) | LPS (100 ng/mL) | Normalized Nuclear p65 (Arbitrary Units, Mean ± SD) | % Inhibition of p65 Translocation |
| Control | 0 | - | 1.0 ± 0.1 | N/A |
| LPS Only | 0 | + | 8.5 ± 0.7 | 0% |
| Eritoran + LPS | 0.1 | + | 6.2 ± 0.5 | 30.7% |
| Eritoran + LPS | 1 | + | 3.1 ± 0.3 | 72.0% |
| Eritoran + LPS | 10 | + | 1.2 ± 0.2 | 97.3% |
Table 2: Effect of Eritoran on LPS-Induced NF-κB Transcriptional Activity (Reporter Assay)
| Treatment Group | Eritoran Conc. (ng/mL) | LPS (100 ng/mL) | Relative Luciferase Units (Fold Change, Mean ± SD) | % Inhibition of NF-κB Activity |
| Control | 0 | - | 1.0 ± 0.1 | N/A |
| LPS Only | 0 | + | 15.2 ± 1.3 | 0% |
| Eritoran + LPS | 0.1 | + | 10.8 ± 0.9 | 31.0% |
| Eritoran + LPS | 1 | + | 4.5 ± 0.4 | 75.4% |
| Eritoran + LPS | 10 | + | 1.5 ± 0.2 | 96.5% |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the in vitro effects of Eritoran on NF-κB activation. By employing these methods, researchers can effectively quantify the inhibitory potential of Eritoran and further elucidate its mechanism of action as a TLR4 antagonist. The dose-dependent inhibition of NF-κB activation by Eritoran highlights its potential as a therapeutic agent for inflammatory conditions driven by excessive TLR4 signaling.[1][16]
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 11. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Eritoran Insolubility in Aqueous Solutions
Welcome to the technical support center for Eritoran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of Eritoran in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Eritoran and why is its solubility a concern?
A1: Eritoran (also known as E5564) is a synthetic lipid A analog that acts as a potent antagonist of Toll-like receptor 4 (TLR4).[1] Due to its lipophilic nature, Eritoran has low intrinsic solubility in aqueous solutions, which can lead to precipitation when preparing stock solutions or diluting it into aqueous buffers and cell culture media.[2] Inaccurate concentration of the dissolved compound can impact experimental results.
Q2: What are the primary causes of Eritoran precipitation in my experiments?
A2: Precipitation of Eritoran in aqueous solutions is a common challenge that can stem from several factors:
-
Low Aqueous Solubility: As a lipophilic molecule, Eritoran has limited solubility in water-based solutions like buffers and cell culture media.[2]
-
Solvent Shock: Rapidly diluting a concentrated Eritoran stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause a sudden change in solvent polarity, leading to the compound precipitating out of solution.[3]
-
Buffer Composition: Components of your buffer, such as certain salts and proteins (especially in serum-containing media), can interact with Eritoran and reduce its solubility.[3]
-
Temperature Fluctuations: Changes in temperature, for instance, moving a solution from cold storage to a 37°C incubator, can negatively impact the solubility of Eritoran.[3]
-
High Concentration: You may be attempting to create a solution that exceeds Eritoran's solubility limit in that specific medium.[3]
-
pH of the Medium: The solubility of compounds with ionizable groups can be pH-dependent. Eritoran has phosphate (B84403) groups, and the pH of the medium can affect their charge and, consequently, the molecule's solubility.[4][5]
Q3: What are the consequences of Eritoran precipitation in my experiments?
A3: Undissolved Eritoran will not be biologically active, which can lead to an underestimation of its efficacy. The actual concentration of the inhibitor in your solution will be lower than intended, potentially resulting in inaccurate and misleading data, such as incorrect IC50 values. Furthermore, precipitates can interfere with certain assay formats, particularly those involving light scattering or absorbance measurements.
Q4: How should I prepare a stock solution of Eritoran?
A4: It is recommended to prepare a high-concentration stock solution of Eritoran in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[6] Ensure that the Eritoran is fully dissolved in the organic solvent before further dilution.
Q5: Is it advisable to filter out the precipitate from my Eritoran solution?
A5: Filtering the solution to remove precipitate is generally not recommended. This is because filtering will remove the undissolved compound, leading to a final working solution with an unknown and lower concentration than intended. The better approach is to address the root cause of the precipitation.
Troubleshooting Guides
If you are encountering precipitation of Eritoran in your aqueous solutions, follow this step-by-step guide to identify and resolve the issue.
Guide 1: Initial Dissolution Troubleshooting
This guide focuses on issues encountered when first attempting to dissolve Eritoran powder or dilute a stock solution.
Observed Problem: Eritoran powder does not fully dissolve in an aqueous buffer, or a precipitate forms immediately upon diluting a concentrated stock solution into the buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial Eritoran dissolution issues.
Guide 2: Addressing Precipitation in Cell Culture Media
This guide provides steps to take if Eritoran precipitates after being added to cell culture media.
Observed Problem: The cell culture medium becomes cloudy or forms a visible precipitate after the addition of the Eritoran working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Eritoran precipitation in cell culture media.
Data on Eritoran and Solubility Enhancers
| Method | Description | Typical Working Concentration | Potential Issues |
| Co-solvents | Water-miscible organic solvents that increase the solubility of lipophilic compounds. | DMSO: < 0.5% (v/v) Ethanol: < 1% (v/v) | Can be toxic to cells at higher concentrations; may affect enzyme kinetics.[7] |
| Surfactants / Detergents | Amphipathic molecules that form micelles to encapsulate hydrophobic drugs, increasing their apparent solubility.[8] | Varies by surfactant (above Critical Micelle Concentration). | Can disrupt cell membranes; may interfere with protein function. |
| Cyclodextrins | Cyclic oligosaccharides that encapsulate hydrophobic molecules. | Varies depending on the specific cyclodextrin. | May have cytotoxic effects at high concentrations. |
| pH Adjustment | Modifying the pH of the buffer to ionize the drug, which can increase its solubility. | Maintain pH within the physiological range for your cells (typically 7.2-7.4). | Drastic pH changes can damage cells and affect compound stability. |
| Protein Carriers | Proteins like Bovine Serum Albumin (BSA) can bind to lipophilic compounds and aid in their solubilization. | Varies; can be used in serum-free media. | May interfere with assays where protein binding is a factor. |
Experimental Protocols
Protocol 1: General Method for Preparing Eritoran Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing Eritoran solutions and is based on common laboratory practices for handling lipophilic compounds.
Materials:
-
Eritoran tetrasodium (B8768297) (powder)
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of Eritoran tetrasodium powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Perform a Stepwise Dilution:
-
To minimize "solvent shock," do not add the concentrated DMSO stock directly to the full volume of your final aqueous solution.
-
Instead, perform one or more intermediate dilutions in your pre-warmed aqueous buffer or media.
-
For the final dilution, add the Eritoran solution to the aqueous buffer/media while gently vortexing or swirling to ensure rapid and uniform mixing.
-
-
Final Checks and Storage:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. If short-term storage is necessary, store at 4°C for no more than a few hours. For longer-term storage of the DMSO stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Experimental Workflow for Eritoran Solution Preparation:
Caption: Workflow for preparing Eritoran working solutions for in vitro experiments.
This technical support center provides a starting point for addressing solubility issues with Eritoran. For specific applications, further optimization of these protocols may be necessary. Always include appropriate vehicle controls in your experiments to account for the effects of solvents and other excipients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kamkaco.com [kamkaco.com]
- 6. benchchem.com [benchchem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Eritoran Technical Support Center: Optimizing Concentration and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Eritoran to ensure on-target Toll-like receptor 4 (TLR4) antagonism while avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eritoran?
A1: Eritoran is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS).[1][2][3][4] It functions as a competitive antagonist of the TLR4 signaling pathway.[1][2][4] Specifically, Eritoran binds to the myeloid differentiation factor 2 (MD-2) co-receptor, which is associated with TLR4.[1][5][6] This binding action competitively inhibits the binding of LPS to the TLR4/MD-2 complex, thereby preventing the dimerization of the receptor complex and blocking downstream signaling cascades.[1][5][6] Consequently, the activation of transcription factors like NF-κB is inhibited, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][5][7]
Q2: What is a typical effective concentration range for Eritoran in vitro?
A2: The effective concentration of Eritoran can vary depending on the cell type, the serotype and concentration of LPS used for stimulation, and the specific endpoint being measured.[5] However, preclinical studies have shown that Eritoran can inhibit LPS-induced TNF-α production in human monocytes with an IC₅₀ in the low nanomolar range (approximately 1–5 nM).[7] For cell-based assays, a concentration range of 10 ng/mL to 10 µg/mL has been used without significant cytotoxicity in human hepatic stellate cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known off-target effects of Eritoran?
A3: Preclinical studies have shown Eritoran to be a potent and selective antagonist of TLR4.[1] While a large Phase III clinical trial (ACCESS) in patients with severe sepsis did not show a significant reduction in mortality compared to placebo, this outcome is thought to be due to the complex pathophysiology of sepsis rather than specific off-target effects of the drug.[8] In research settings, to minimize the potential for off-target effects, it is critical to use the lowest effective concentration of Eritoran that achieves the desired level of TLR4 antagonism in your specific model system. This can be determined through careful dose-response studies.
Q4: How should I prepare and store Eritoran stock solutions?
A4: For in vitro experiments, Eritoran tetrasodium (B8768297) can be dissolved in sterile, endotoxin-free water or phosphate-buffered saline (PBS). For in vivo studies, it has been dissolved in saline. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of Eritoran in cell culture media over long incubation periods should be considered, and it is best practice to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or weak inhibition of LPS-induced response | Suboptimal Eritoran concentration: The concentration of Eritoran may be too low to effectively compete with the concentration of LPS used. | Perform a dose-response experiment with a wider range of Eritoran concentrations. Also, consider the concentration of LPS used for stimulation; a lower LPS concentration may require a lower concentration of Eritoran for effective inhibition. |
| Inadequate pre-incubation time: Eritoran may not have had sufficient time to bind to the TLR4/MD-2 complex before LPS stimulation. | Pre-incubate the cells with Eritoran for at least 1-2 hours before adding LPS. The optimal pre-incubation time may need to be determined empirically. | |
| Degraded Eritoran: The Eritoran stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of Eritoran and store it in single-use aliquots at -20°C or -80°C. | |
| Cell type is unresponsive: The cells being used may have low expression of TLR4 or MD-2. | Confirm the expression of TLR4 and MD-2 in your cell line using techniques such as flow cytometry or western blotting. Consider using a positive control cell line known to be responsive to LPS. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| Pipetting errors: Inaccurate pipetting of Eritoran, LPS, or assay reagents. | Use calibrated pipettes and be meticulous with pipetting technique. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Unexpected cytotoxicity | High concentration of Eritoran: Although generally well-tolerated in vitro, very high concentrations may induce cytotoxicity in some cell types. | Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic concentration of Eritoran in your specific cell line. A study on human hepatic stellate cells showed no significant decrease in viability at concentrations up to 10 µg/mL. |
| Contamination of stock solution: The Eritoran stock solution or cell culture may be contaminated. | Ensure sterile technique when preparing and handling all reagents and cell cultures. |
Data Presentation
Table 1: Reported IC₅₀ Values for Eritoran Inhibition of TNF-α Production in Human Whole Blood
| LPS Serotype (10 ng/mL) | Mean IC₅₀ (ng/mL) |
| E. coli O111:B4 | 0.8 |
| E. coli O55:B5 | 1.2 |
| K. pneumoniae | 0.9 |
| P. aeruginosa | 2.5 |
| S. enteritidis (1 ng/mL) | 0.3 |
Data adapted from preclinical studies. These values should be used as a reference, and the optimal concentration should be determined empirically for each specific experimental condition.[5]
Table 2: Suggested Concentration Range for Initial In Vitro Experiments
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cytokine Inhibition Assay | 1 ng/mL - 1000 ng/mL | A broad range is recommended for initial dose-response studies. |
| NF-κB Reporter Assay | 1 ng/mL - 1000 ng/mL | Similar to cytokine assays, a dose-response is crucial. |
| Cell Viability Assay | 10 ng/mL - 10 µg/mL | To establish a non-toxic working concentration range. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Eritoran for Cytokine Inhibition
This protocol outlines a general procedure to determine the IC₅₀ of Eritoran for the inhibition of LPS-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line
-
Complete cell culture medium
-
Eritoran
-
LPS (from E. coli O111:B4 or other relevant serotype)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Eritoran Preparation: Prepare a series of dilutions of Eritoran in complete cell culture medium. A suggested starting range is a 10-point, 2-fold serial dilution from 1000 ng/mL.
-
Eritoran Pre-incubation: Remove the old medium from the cells and add 100 µL of the Eritoran dilutions to the respective wells. Include a "vehicle control" (medium without Eritoran) and a "no treatment" control. Incubate for 2 hours at 37°C, 5% CO₂.
-
LPS Stimulation: Prepare a solution of LPS in complete cell culture medium at a concentration that induces a sub-maximal TNF-α response (this should be determined in a preliminary experiment, but a starting point could be 10-100 ng/mL). Add 100 µL of the LPS solution to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time will depend on the cell type and should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for TNF-α measurement.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each Eritoran concentration relative to the LPS-only control. Plot the percentage of inhibition against the log of the Eritoran concentration and use a non-linear regression analysis to determine the IC₅₀.
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol is to determine if the concentrations of Eritoran used in your experiments have any cytotoxic effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Eritoran
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in Protocol 1.
-
Eritoran Treatment: Prepare a series of dilutions of Eritoran in complete cell culture medium, covering a range that extends above the highest concentration planned for your functional assays (e.g., up to 50 µg/mL). Add 100 µL of the Eritoran dilutions to the wells. Include a "vehicle control" and a "no cell" control.
-
Incubation: Incubate the plate for the same duration as your planned functional experiments (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cell" control from all other values. Calculate the percentage of cell viability for each Eritoran concentration relative to the "vehicle control".
Visualizations
Caption: Eritoran's mechanism of action in the TLR4 signaling pathway.
Caption: Workflow for determining the optimal Eritoran concentration.
Caption: Troubleshooting logic for weak Eritoran efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eritoran: the evidence of its therapeutic potential in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
Eritoran Technical Support Center: Investigating TLR4 Antagonism in Cell Culture
Welcome to the Eritoran (B66583) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Eritoran in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro studies on the potential of Eritoran to modulate inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What is Eritoran and what is its primary mechanism of action in cell culture?
Eritoran is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS).[1][2] It functions as a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1] In cell culture, Eritoran competitively binds to the MD-2 co-receptor, which is part of the TLR4 complex, thereby preventing the binding of LPS.[3][4] This blockade inhibits the downstream signaling cascade, including the activation of NF-κB, which ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5]
Q2: Can Eritoran be used to induce endotoxin (B1171834) tolerance in cell culture?
Endotoxin tolerance is a state of hyporesponsiveness to a secondary LPS challenge after an initial exposure. While Eritoran effectively blocks the initial inflammatory response to LPS, the current body of scientific literature does not provide direct evidence that Eritoran itself induces a long-term state of tolerance in immune cells in vitro. Its primary role is the immediate antagonism of TLR4 signaling.[5][6][7] Studies on endotoxin tolerance typically involve pre-treatment with a low dose of LPS to induce a refractory state in cells like macrophages.[8][9][10][11][12]
Q3: What cell types are suitable for in vitro experiments with Eritoran?
Eritoran can be used with any cell type that expresses the TLR4/MD-2 complex and is responsive to LPS. This includes, but is not limited to:
-
Dendritic cells
-
Endothelial cells
-
Primary hepatic stellate cells and Kupffer cells
Q4: What is the recommended working concentration of Eritoran in cell culture?
The optimal concentration of Eritoran can vary depending on the cell type, the concentration of LPS used for stimulation, and the specific endpoint being measured. Based on available in vitro data, concentrations in the range of 50-100 µg/mL have been shown to significantly reduce LPS-induced cytokine production.[3] The IC50 for inhibiting TNF-α production in human whole blood stimulated with LPS has also been reported and is dependent on the LPS concentration.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store Eritoran for cell culture experiments?
Eritoran is soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells, typically below 0.5%.
Troubleshooting Guides
Issue 1: Precipitation of Eritoran in Cell Culture Medium
-
Possible Cause: Eritoran, like many small molecules, has limited aqueous solubility and can precipitate when diluted from a high-concentration DMSO stock into an aqueous medium.
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%).
-
Optimize Stock Concentration: Preparing an extremely concentrated stock in DMSO may lead to precipitation upon dilution. Try lowering the stock concentration and increasing the volume added to the medium.
-
Two-Step Dilution: First, dilute the DMSO stock in a small volume of pre-warmed serum-containing medium. Mix gently and then add this intermediate dilution to the final volume of culture medium. The proteins in the serum can help to stabilize the compound.
-
Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium for dilutions.
-
Issue 2: Inconsistent or No Inhibition of LPS-Induced Inflammation
-
Possible Cause: This could be due to several factors, including suboptimal Eritoran concentration, inactive Eritoran, or issues with the LPS stimulation.
-
Troubleshooting Steps:
-
Confirm Cell Responsiveness to LPS: Run a positive control with cells stimulated with LPS alone to ensure they are responding as expected by producing pro-inflammatory cytokines.
-
Perform a Dose-Response Curve: The effective concentration of Eritoran is dependent on the LPS concentration. Titrate Eritoran against a fixed concentration of LPS to find the optimal inhibitory concentration.
-
Check Eritoran Activity: Prepare a fresh dilution of Eritoran from a new stock aliquot to rule out degradation of the compound.
-
Timing of Treatment: For maximal inhibition, pre-incubate the cells with Eritoran for a period (e.g., 30-60 minutes) before adding LPS.
-
Issue 3: Observed Cell Toxicity
-
Possible Cause: High concentrations of Eritoran or the solvent (DMSO) can be toxic to some cell lines.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine if the observed effects are due to toxicity.
-
Run a Vehicle Control: Include a control group treated with the same final concentration of DMSO used in your Eritoran-treated wells to assess the toxicity of the solvent alone.
-
Lower Eritoran and DMSO Concentrations: If toxicity is observed, reduce the concentration of Eritoran and, consequently, the final DMSO concentration.
-
Reduce Incubation Time: If long incubation periods are used, consider reducing the exposure time of the cells to Eritoran.
-
Quantitative Data Summary
| Parameter | Cell System | LPS Concentration | IC50 of Eritoran | Reference |
| TNF-α Inhibition | Human Whole Blood | 0.1 ng/mL | 0.2 ± 0.1 ng/mL | [5] |
| TNF-α Inhibition | Human Whole Blood | 1.0 ng/mL | 1.6 ± 0.5 ng/mL | [5] |
| TNF-α Inhibition | Human Whole Blood | 10 ng/mL | 18.2 ± 10.3 ng/mL | [5] |
| Effective Concentration | Cell System | Effect | Reference |
| 50-100 µg/mL | Co-culture of HUVECs and PBMCs | Significant reduction of LPS-induced IL-6, TNF-α, IL-2, IFN-γ, IL-17A, IL-17F, IL-5, IL-9, and IL-21 | [3] |
Experimental Protocols
Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
1. Cell Plating:
-
Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
2. Eritoran Pre-treatment:
-
Prepare serial dilutions of Eritoran in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the Eritoran dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubate for 1 hour at 37°C.
3. LPS Stimulation:
-
Prepare a solution of LPS in complete cell culture medium at twice the final desired concentration.
-
Add 100 µL of the LPS solution to each well. The final volume in each well will be 200 µL. Include a negative control group with cells treated with Eritoran but without LPS.
-
Incubate for 4-6 hours at 37°C.
4. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each Eritoran concentration compared to the LPS-only control.
-
Plot a dose-response curve and determine the IC50 value.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 3. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissociation of Endotoxin Tolerance and Differentiation of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Regulation of Endotoxin Tolerance and its Impact on Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endotoxin Tolerance Induced by Different TLR Ligands | bioRxiv [biorxiv.org]
- 12. Induction of endotoxin tolerance in vivo inhibits activation of IRAK4 and increases negative regulators IRAK-M, SHIP-1, and A20 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Eritoran efficacy between experimental models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the TLR4 antagonist, Eritoran (B66583) (E5564). The information addresses the observed variability in its efficacy across different experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Eritoran (E5564)?
A1: Eritoran is a synthetic analogue of the lipid A portion of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[1][2] It functions as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling complex.[3][4] Specifically, Eritoran binds to the hydrophobic pocket of myeloid differentiation factor 2 (MD2), a co-receptor of TLR4, thereby preventing the binding of LPS and subsequent activation of downstream inflammatory signaling pathways, such as the NF-κB and JNK pathways.[1][3][4] This blockade inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4]
Q2: Why do I observe potent anti-inflammatory effects of Eritoran in my in vitro LPS stimulation assays, but weaker or no effects in my in vivo animal model of sepsis?
A2: This is a common and critical observation that reflects the complexities of translating in vitro findings to whole-organism physiology. Several factors contribute to this discrepancy:
-
Complexity of the In Vivo Environment : In vitro assays often involve isolated cell types stimulated with purified LPS. In contrast, in vivo models of sepsis are complex, involving multiple cell types, organs, and a myriad of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) that can activate inflammatory pathways other than TLR4.[3][5]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) : In a living organism, the concentration, distribution, metabolism, and clearance of Eritoran affect its availability at the site of inflammation.[5] Eritoran has a long half-life but is known to bind to high-density lipoproteins (HDL) in the blood, which can inactivate it.[1][3] This is not a factor in typical cell culture experiments.
-
Timing of Administration : The timing of Eritoran administration relative to the inflammatory insult is crucial. Pre-clinical studies often show the best results when Eritoran is given prophylactically or very early after the septic challenge.[6] In established infections, the inflammatory cascade may have already progressed to a point where blocking TLR4 alone is insufficient.[7]
-
Endotoxin (B1171834) Tolerance : Cells can develop a state of tolerance to LPS after initial exposure, reprogramming themselves to be less responsive.[7] If this occurs before Eritoran administration in an in vivo model, the drug's efficacy will be diminished.[7]
Q3: I see variability in Eritoran's efficacy between different animal models (e.g., mice vs. rats, or sepsis vs. sterile injury). What could be the cause?
A3: Variability between different animal models is expected and can be attributed to several factors:
-
Species-Specific Differences : There can be subtle differences in the TLR4/MD2 complex and downstream signaling pathways between species, which may affect Eritoran's binding and inhibitory activity. For instance, while Eritoran shows no agonist activity in humans, dogs, rats, and mice, some has been observed in equine whole blood.[3]
-
Nature of the Insult : The efficacy of Eritoran can depend on the specific disease model.
-
In LPS-induced endotoxemia models , where TLR4 activation by LPS is the primary driver of inflammation, Eritoran is generally very effective.[3][8]
-
In live bacterial infection models , other PAMPs can activate different pattern recognition receptors (e.g., TLR2, NOD-like receptors), making the inflammation less dependent on TLR4 alone.[3]
-
In sterile injury models (e.g., ischemia-reperfusion, trauma), TLR4 can be activated by endogenous DAMPs. Eritoran has shown efficacy in these models, suggesting it can block DAMP-induced TLR4 signaling, but the specific DAMPs and their interaction with the TLR4 complex may differ from LPS, leading to variable efficacy.[1]
-
-
Severity of Illness : Preclinical and clinical data suggest that the efficacy of anti-inflammatory agents like Eritoran can be dependent on the severity of the illness.[9][10] In highly lethal models with a high inflammatory burden, Eritoran may show a significant survival benefit, whereas in models with lower mortality, the effect may be less pronounced or even absent.[9]
Q4: My experiments with Eritoran in a model of Gram-positive infection are not showing any effect. Is this expected?
A4: Yes, this is largely expected. Eritoran is a specific antagonist for TLR4, the primary receptor for LPS from Gram-negative bacteria. Gram-positive bacteria lack LPS and primarily activate the immune system through other pattern recognition receptors, such as TLR2, which recognizes components like peptidoglycan and lipoteichoic acid. Therefore, in a purely Gram-positive infection model, Eritoran would not be expected to have a significant therapeutic effect as the primary inflammatory pathway is not TLR4-dependent.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| No or low efficacy in an in vivo model of Gram-negative sepsis. | 1. Inadequate Dosing : The dose may be too low to achieve a sufficient plasma concentration to antagonize the LPS load. 2. Timing of Administration : The drug may be administered too late after the onset of infection. 3. Route of Administration : The chosen route may not provide optimal bioavailability. 4. Model Complexity : The infection model may involve significant non-TLR4 mediated inflammation. | 1. Dose-Response Study : Conduct a dose-escalation study to determine the optimal effective dose in your specific model. Refer to published studies for typical dose ranges (e.g., 5-10 mg/kg in mice).[1][4] 2. Vary Administration Time : Test different administration time points (e.g., prophylactic, 1h, 3h, 6h post-infection) to identify the therapeutic window. 3. Optimize Administration Route : Intravenous (i.v.) or intraperitoneal (i.p.) injections are common. Ensure proper administration technique. 4. Characterize Model : Measure levels of both Gram-negative endotoxin and potentially other inflammatory mediators to understand the drivers of inflammation in your model. |
| Inconsistent results between experimental replicates. | 1. Variability in Animal Subjects : Differences in age, weight, or microbiome of the animals. 2. Inconsistent Pathogen/LPS Challenge : Variation in the preparation and administration of the bacterial inoculum or LPS dose. 3. Drug Preparation and Handling : Inconsistent preparation of the Eritoran solution. | 1. Standardize Animals : Use animals of the same age, sex, and from the same source. Allow for proper acclimatization. 2. Standardize Challenge : Prepare fresh bacterial cultures or LPS solutions for each experiment and ensure precise administration. 3. Standardize Drug Prep : Follow a consistent protocol for dissolving and diluting Eritoran. Prepare fresh solutions for each experiment. |
| Eritoran shows efficacy in reducing some inflammatory markers but not others. | 1. Differential Cytokine Regulation : The production of different cytokines may be regulated by distinct or redundant signaling pathways. While TLR4 blockade may inhibit TNF-α and IL-6, other pathways might still induce other cytokines. 2. Timing of Measurement : Cytokine expression peaks at different times. | 1. Broader Pathway Analysis : Use techniques like RNA-seq or multiplex cytokine arrays to get a more comprehensive view of the inflammatory response. 2. Time-Course Analysis : Measure inflammatory markers at multiple time points post-challenge to capture the peak expression of different mediators. |
| Unexpected toxicity or adverse effects observed. | 1. Vehicle Effects : The vehicle used to dissolve Eritoran may have its own biological effects. 2. Dose Too High : While generally well-tolerated, very high doses may lead to off-target effects. 3. Model-Specific Sensitivity : The specific animal model may have a unique sensitivity. | 1. Proper Controls : Always include a vehicle-only control group that receives the same volume and formulation as the treatment group, minus the Eritoran. 2. Toxicity Study : If using a novel model or very high doses, conduct a preliminary study to assess the maximum tolerated dose. |
Data Presentation
Table 1: Summary of Eritoran Efficacy in Preclinical Models
| Model Type | Animal | Challenge | Eritoran Dose | Key Findings | Reference |
| Endotoxemia | Mouse | LPS (i.p.) | 5 mg/kg (i.v.) | Significantly lower plasma IL-6, IFNγ, and ALT levels. | [1] |
| Hemorrhagic Shock/Resuscitation | Mouse | HS/R | 5 mg/kg (i.v.) | Reduced liver damage (ALT/AST), lower plasma and liver IL-6, less NF-κB activation, and prevented gut barrier permeability. | [1] |
| Tissue Trauma | Mouse | Bilateral Femur Fracture | 5 mg/kg (i.v.) | Diminished systemic inflammatory responses (reduced plasma IL-6). | [1] |
| Chronic Liver Injury (NASH) | Mouse | Fast-Food Diet | 10 mg/kg (i.p.) twice weekly | Reduced serum ALT, decreased hepatic inflammatory cell infiltration, and attenuated liver fibrosis. | [4] |
| Chronic Liver Injury (Fibrosis) | Mouse | Carbon Tetrachloride (CCl₄) | 10 mg/kg (i.p.) twice weekly | Reduced serum ALT, ameliorated liver fibrosis, suppressed HSC activation. | [4] |
| Lethal Influenza Infection | Mouse | Influenza A virus (PR8) | 200 µ g/mouse/day (i.v.) for 5 days | Significantly increased survival, reduced lung pathology, and decreased viral titers. | [6] |
| Lethal Filovirus Infection | Mouse | Ebola or Marburg virus | Daily administration | 70-90% survival, reduced clinical signs, reduced viral titers, and global reduction of inflammatory mediators. | [11] |
Table 2: Overview of Eritoran Clinical Trial Outcomes in Severe Sepsis
| Trial Phase | Population | Key Findings | Outcome | Reference |
| Phase II | Severe Sepsis | Showed a trend towards reduced 28-day mortality, especially in patients with a high risk of death. Generally well-tolerated. | Promising, led to Phase III trial design. | [3][12] |
| Phase III (ACCESS Trial) | Severe Sepsis | Failed to meet the primary endpoint of a significant reduction in 28-day all-cause mortality compared to placebo (28% vs 27%). | Failed. Development for sepsis was halted. | [2][13][14] |
Experimental Protocols
Protocol 1: In Vivo Mouse Model of LPS-Induced Endotoxemia
-
Animal Model : Use male C57BL/6 mice, 8-12 weeks old.[1]
-
Eritoran Preparation : Prepare Eritoran in a sterile, endotoxin-free vehicle (e.g., 5% dextrose water with sodium bicarbonate buffer or normal saline).[4][6]
-
Administration :
-
Sample Collection : At a defined endpoint (e.g., 6 hours post-LPS), euthanize mice and collect blood via cardiac puncture for plasma separation.[1] Collect tissues (e.g., liver, lung) as required.
-
Analysis :
Protocol 2: In Vitro Inhibition of LPS-Induced NF-κB Translocation in Macrophages
-
Cell Culture : Culture primary mouse Kupffer cells or a macrophage cell line (e.g., RAW 264.7) in appropriate media.[4]
-
Treatment :
-
Pre-incubate cells with Eritoran at various concentrations (e.g., 0.1, 1, 10 µg/mL) or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30-60 minutes).
-
-
Analysis of NF-κB Translocation :
-
Immunofluorescence : Fix and permeabilize the cells. Stain with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Visualize using fluorescence microscopy to observe the translocation of p65 from the cytoplasm to the nucleus.[4]
-
Western Blot : Prepare nuclear and cytoplasmic protein fractions from the cell lysates. Perform Western blotting using an antibody against NF-κB p65 to quantify its presence in each fraction.[4]
-
Visualizations
Caption: Eritoran's mechanism of action in the TLR4 signaling pathway.
References
- 1. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran - Wikipedia [en.wikipedia.org]
- 3. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escavo.com [escavo.com]
- 8. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk of death and the efficacy of eritoran tetrasodium (E5564): Design considerations for clinical trials of anti-inflammatory agents in sepsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of severity of illness on the effects of eritoran tetrasodium (E5564) and on other therapies for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Toll-Like Receptor 4 Antagonist Eritoran Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eritoran: the evidence of its therapeutic potential in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eisai eritoran fails to meet primary endpoint in Phase III trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 14. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]
Eritoran stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Eritoran (B66583) in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of Eritoran in your research.
Frequently Asked Questions (FAQs)
Q1: What is Eritoran and what is its mechanism of action?
A1: Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS).[1][2] It functions as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[3] Eritoran competitively binds to the MD-2 portion of the TLR4/MD-2 complex, which is essential for recognizing LPS, a major component of the outer membrane of Gram-negative bacteria.[1][4] This binding prevents the dimerization of the TLR4-MD-2 complex induced by LPS, thereby inhibiting downstream intracellular signaling pathways, such as the activation of NF-κB, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1][5]
Q2: What are the recommended solvent and storage conditions for Eritoran stock solutions?
A2: For in vitro studies, Eritoran can be prepared in sterile, endotoxin-free water.[6] Some datasheets suggest that for long-term storage, Eritoran can be dissolved in DMSO. A stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use Eritoran in my cell culture experiments?
A3: The effective concentration of Eritoran can vary depending on the cell type, the concentration of LPS used for stimulation, and the specific experimental endpoint. In vitro studies have shown that Eritoran can inhibit LPS-induced cytokine production at concentrations ranging from 0.03 ng/mL to 10 ng/mL.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can Eritoran be used in cell culture media containing serum?
A4: Yes, Eritoran can be used in media containing serum. However, it is important to note that Eritoran has been shown to bind to plasma lipoproteins, particularly high-density lipoprotein (HDL), which can inactivate it.[1] Therefore, the presence of serum in the culture medium could potentially reduce the effective concentration of Eritoran. When interpreting results, it is important to consider this interaction. For consistency, it is recommended to maintain the same serum concentration across all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of Eritoran in culture medium. | - Low aqueous solubility: Although the tetrasodium (B8768297) salt form improves water solubility, high concentrations may still precipitate in complex media.[9] - Interaction with media components: Components of the culture medium, such as certain salts or proteins, may reduce the solubility of Eritoran. | - Prepare a fresh stock solution in sterile, endotoxin-free water or DMSO. - Before adding to the culture medium, ensure the stock solution is fully dissolved. - Warm the cell culture medium to 37°C before adding the Eritoran stock solution. - Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. - Consider using a lower final concentration of Eritoran. |
| Inconsistent or no inhibitory effect on LPS-induced inflammation. | - Degradation of Eritoran: Eritoran may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C). - Suboptimal concentration: The concentration of Eritoran may be too low to effectively antagonize the amount of LPS used. - Inactivation by serum proteins: If using serum-containing media, binding to lipoproteins could reduce the availability of active Eritoran.[1] | - Perform a stability study of Eritoran in your cell culture medium under your experimental conditions (see "Experimental Protocol for Assessing Eritoran Stability" below). - Conduct a dose-response experiment to determine the optimal Eritoran concentration. - If using serum, consider increasing the concentration of Eritoran or reducing the serum percentage, if experimentally feasible. - Ensure your LPS is potent and freshly prepared. |
| Observed cytotoxicity or unexpected changes in cell morphology. | - High concentration of Eritoran: Although generally well-tolerated, very high concentrations of any compound can have off-target effects. - Solvent toxicity: If using a DMSO stock solution, the final concentration of DMSO in the culture medium may be too high (typically should be <0.1%).[10] | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of Eritoran for your cell line. - Ensure the final concentration of the solvent in the culture medium is non-toxic.[10] - Include a vehicle control (medium with the same concentration of solvent used for the Eritoran stock) in all experiments. |
Eritoran Stability Data in Cell Culture Media
The following tables present hypothetical stability data for Eritoran in common cell culture media at 37°C. This data is intended to serve as a guideline for experimental design. Actual stability may vary depending on the specific media formulation and laboratory conditions.
Table 1: Stability of Eritoran (1 µg/mL) in DMEM over 48 Hours
| Time (Hours) | % Remaining (DMEM with 10% FBS) | % Remaining (DMEM without FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 8 | 95.2 | 97.8 |
| 24 | 88.7 | 94.3 |
| 48 | 81.3 | 90.5 |
Table 2: Stability of Eritoran (1 µg/mL) in RPMI-1640 over 48 Hours
| Time (Hours) | % Remaining (RPMI-1640 with 10% FBS) | % Remaining (RPMI-1640 without FBS) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 99.5 |
| 8 | 96.8 | 98.2 |
| 24 | 90.1 | 95.8 |
| 48 | 84.5 | 92.1 |
Experimental Protocols
Protocol for Assessing Eritoran Stability in Cell Culture Media
This protocol outlines a method to determine the stability of Eritoran in your specific cell culture medium.
1. Materials:
-
Eritoran
-
Sterile, endotoxin-free water or DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
2. Procedure:
-
Prepare Eritoran Stock Solution: Prepare a concentrated stock solution of Eritoran (e.g., 1 mg/mL) in sterile, endotoxin-free water or DMSO.
-
Spike the Media: Dilute the Eritoran stock solution into pre-warmed (37°C) cell culture medium (with and without serum) to the final desired working concentration (e.g., 1 µg/mL). Ensure the final solvent concentration is low (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as the T=0 time point. Process this sample immediately as described in step 5.
-
Incubation: Aliquot the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots from the incubated samples.
-
Sample Processing: To stop degradation and prepare for analysis, samples may need to be quenched, for example, by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) to precipitate proteins. Vortex the samples and centrifuge at high speed to pellet the precipitates. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of Eritoran in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of Eritoran remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: TLR4 Signaling Pathway and Eritoran's Point of Inhibition.
Caption: Experimental Workflow for Eritoran Stability Assessment.
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eritoran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eritoran tetrasodium Datasheet DC Chemicals [dcchemicals.com]
- 8. Stock Solution [mmbio.byu.edu]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Identifying Potential Contaminants in Commercial Eritoran Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and addressing potential contaminants in commercial preparations of Eritoran (E5564). The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section is designed to help you navigate specific issues you might encounter during your experiments with Eritoran.
Guide 1: Unexpected Peaks Observed in HPLC-UV/MS Analysis
Problem: Your High-Performance Liquid Chromatography (HPLC) analysis of an Eritoran sample reveals additional peaks besides the main compound.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC chromatogram.
Potential Causes and Recommended Solutions
| Possible Cause | Solution |
| System or Solvent Contamination | To rule this out, inject a blank (the same solvent used to dissolve your Eritoran). If the unexpected peak appears, it indicates contamination from your HPLC system, solvent, or sample vials. Clean the injection port and system tubing, and always use fresh, high-purity solvents. |
| Process-Related Impurities | These are substances that may have been introduced during the synthesis of Eritoran, such as unreacted starting materials, intermediates, or by-products from side reactions. Utilize high-resolution mass spectrometry (MS) to determine the molecular weight of the impurity and compare it against the potential impurities listed in Table 1 . |
| Degradation Products | Eritoran, being a complex molecule, can degrade if exposed to harsh conditions like extreme pH or high temperatures. To check for degradation, compare the chromatogram of your sample to that of a freshly prepared, high-purity standard. An increase in the size of an impurity peak or the appearance of new peaks in an older sample suggests degradation. Refer to Table 2 for potential degradation products. |
| Formulation Excipients | Commercial Eritoran is often supplied as a salt (Eritoran tetrasodium). Peaks corresponding to counter-ions or other formulation excipients may be present. Always review the product's certificate of analysis provided by the manufacturer. |
Guide 2: Inconsistent or Unexpected Biological Assay Results
Problem: You are observing high variability or anomalous results in cell-based assays or animal studies involving Eritoran.
Potential Causes and Recommended Solutions
| Possible Cause | Solution |
| Presence of a Biologically Active Impurity | A contaminant could possess agonistic or antagonistic properties at TLR4 or other cellular receptors, interfering with your results. It is crucial to analyze the purity of the Eritoran lot using a validated HPLC-MS method. If significant impurities are detected, consider purifying the compound or obtaining a new, higher-purity batch. |
| Degradation of Eritoran | The degradation of Eritoran can lead to a lower effective concentration of the active molecule, resulting in diminished or inconsistent biological effects. Re-verify the concentration and purity of your stock solutions. It is best practice to prepare fresh solutions before each experiment. |
| Incomplete Solubilization | As a lipid-like molecule, Eritoran may not dissolve completely in aqueous assay media, leading to inconsistent dosing. Ensure you are using a validated and robust solubilization protocol. Gentle warming, sonication, or vortexing may be required to achieve full dissolution. |
| Interaction with Assay Media Components | Eritoran is known to bind to lipoproteins, which can lead to its deactivation. If your cell culture medium is supplemented with serum, this interaction could significantly impact your results. Consider using serum-free medium or conducting thorough dose-response experiments to determine the optimal concentration under your specific assay conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in commercial Eritoran preparations?
A1: While the specific details of Eritoran's synthesis are proprietary, we can infer potential impurities based on its chemical structure. These may include:
-
Unreacted Starting Materials: The basic building blocks used to construct the disaccharide core or the lipid chains.
-
Synthesis Intermediates: Incompletely assembled Eritoran molecules that might be missing one or more of the fatty acid chains or phosphate (B84403) groups.
-
Side-Reaction By-products: This could include isomers of Eritoran with incorrect stereochemistry or products resulting from unintended chemical reactions.
-
Residual Reagents: Traces of catalysts, coupling agents, or solvents used in the manufacturing process.
Q2: What are the likely degradation products of Eritoran?
A2: Eritoran's structure contains functional groups like esters and phosphates that are susceptible to hydrolysis, particularly under non-neutral pH conditions or at elevated temperatures. Potential degradation products could be:
-
De-acylated Eritoran: The loss of one or more of its fatty acid chains.
-
De-phosphorylated Eritoran: The removal of one or both of the phosphate groups.
-
Oxidized Eritoran: The double bond within the octadecenoyl chain is a potential site for oxidation.
Q3: How can I effectively detect and identify these potential contaminants?
A3: A multi-faceted analytical approach is recommended for comprehensive impurity profiling:
-
HPLC with UV and/or Charged Aerosol Detection (CAD): This is a robust method for separating and quantifying the main Eritoran compound and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for determining the molecular weights of any detected impurities, which is a critical step in their identification. High-resolution mass spectrometry (such as Q-TOF or Orbitrap) can provide the elemental composition, further aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of unknown impurities, especially if they can be isolated in sufficient quantities.
Q4: What is an acceptable level of purity for research-grade Eritoran?
A4: For most research applications, a purity of >98% is highly recommended to ensure reliable and reproducible results. The acceptable concentration of any specific impurity will depend on its potential to interfere with the biological system being studied. If an impurity is suspected to have biological activity, its presence should be minimized. Always consult the certificate of analysis provided by the supplier for lot-specific purity information.
Experimental Protocols
Protocol 1: A General HPLC-MS Method for Impurity Profiling of Eritoran
This protocol outlines a general method suitable for the separation and identification of potential impurities in Eritoran samples.
1. Materials and Reagents:
-
Eritoran sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or a suitable alternative mobile phase modifier)
-
A C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: Hold at 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 50% B
-
18.1-22 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 220 nm
3. Mass Spectrometry Conditions (Electrospray Ionization - Negative Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-2000
Experimental Workflow for Impurity Analysis
Mitigating the pro-inflammatory effects of Eritoran impurities
Technical Support Center: Eritoran (B66583)
Welcome to the technical support center for Eritoran. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential pro-inflammatory effects that may arise from impurities in Eritoran preparations during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eritoran?
Eritoran is a synthetic analogue of lipid A and functions as a competitive antagonist of the Toll-like receptor 4 (TLR4).[1][2] It binds to the myeloid differentiation factor 2 (MD-2), a co-receptor of TLR4, thereby preventing the binding of lipopolysaccharide (LPS) and inhibiting the subsequent inflammatory signaling cascade.[2][3] This blockade prevents the activation of downstream pathways, such as those dependent on MyD88 and TRIF, which ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][4]
Q2: My Eritoran sample is causing a pro-inflammatory response in my cell-based assay. Isn't it supposed to be an anti-inflammatory agent?
This is a critical issue that typically points to the presence of pro-inflammatory impurities in your Eritoran preparation rather than the activity of the Eritoran molecule itself. Eritoran is a TLR4 antagonist and should not induce an inflammatory response.[1][3] Impurities, such as residual endotoxins (LPS) from the manufacturing process, can be potent activators of the very pathway Eritoran is designed to block.[5][6]
Q3: What are the potential sources of these pro-inflammatory impurities?
Pro-inflammatory impurities in synthetic compounds like Eritoran can originate from several sources during the manufacturing and handling process:
-
Starting Materials and Reagents: Raw materials used in the synthesis may contain contaminants.
-
By-products and Intermediates: Unwanted molecules generated during the chemical synthesis.
-
Microbial Contamination: Introduction of bacteria during production or handling can lead to the presence of endotoxins (LPS), which are highly pro-inflammatory.[5]
-
Leachates: Contaminants from containers or filtration systems can be introduced into the final product.[7]
Q4: How can I mitigate the effects of these impurities in my experiments?
Mitigation involves two main strategies:
-
Purification: If you suspect your Eritoran lot is contaminated, further purification using methods like high-performance liquid chromatography (HPLC) may be necessary to remove impurities.
-
Experimental Design: Incorporate rigorous controls into your experiments. This includes testing the vehicle/buffer alone, the Eritoran sample alone (to check for inherent pro-inflammatory activity), and a positive control (like purified LPS) to ensure your assay system is working correctly.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving unexpected pro-inflammatory effects observed when using Eritoran.
Problem: Unexpected Pro-inflammatory Response in Control Group (Eritoran alone)
Your control group, treated only with your Eritoran solution, shows an increase in inflammatory markers (e.g., cytokine secretion, NF-κB activation).
Step 1: Verify the Observation
-
Action: Repeat the experiment with the same lot of Eritoran. Ensure that all reagents (media, buffers, etc.) are fresh and sterile to rule out contamination from other sources.
-
Rationale: To confirm that the observation is reproducible and directly linked to the Eritoran preparation.
Step 2: Test for Endotoxin (B1171834) (LPS) Contamination
-
Action: Test your Eritoran sample using a Limulus Amebocyte Lysate (LAL) assay.
-
Rationale: The LAL assay is a highly sensitive and standard method for detecting the presence of endotoxin, the most common pro-inflammatory impurity.
Step 3: Quantify the Pro-inflammatory Activity
-
Action: Perform a dose-response experiment using a sensitive cell line (e.g., THP-1 or RAW 264.7 macrophages) and measure the production of key pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.
-
Rationale: This will help quantify the level of pro-inflammatory activity and determine the concentration at which it becomes significant.
Step 4: Implement a Mitigation Strategy
-
Action (If Impurities are Confirmed):
-
Option A (Recommended): Obtain a new, high-purity lot of Eritoran from a reputable supplier and repeat the impurity tests before experimental use.
-
Option B (Advanced): If a new lot is unavailable, consider purifying your existing sample using techniques like HPLC. This should be followed by re-testing for purity and endotoxin levels.
-
-
Rationale: To ensure that the compound used in your definitive experiments is free from confounding pro-inflammatory contaminants.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected pro-inflammatory effects.
Experimental Protocols
Protocol 1: Endotoxin Detection using LAL Assay
This protocol outlines the steps for detecting endotoxin contamination in an Eritoran sample.
-
Objective: To quantify the amount of bacterial endotoxin (LPS) in the sample.
-
Materials:
-
Eritoran sample
-
LAL reagent kit (chromogenic, turbidimetric, or gel-clot)
-
Pyrogen-free water (LAL Reagent Water)
-
Pyrogen-free test tubes and pipette tips
-
Heating block or incubating plate reader
-
Control Standard Endotoxin (CSE)
-
-
Methodology:
-
Reconstitution: Reconstitute all reagents (LAL, CSE, etc.) according to the manufacturer's instructions using LAL Reagent Water.
-
Sample Preparation: Dissolve the Eritoran sample in LAL Reagent Water to the desired concentration. It may be necessary to run a dilution series to overcome potential product inhibition.
-
Standard Curve: Prepare a standard curve of endotoxin using serial dilutions of the CSE.
-
Assay Procedure (example for chromogenic):
-
Pipette 50 µL of standards, samples, and negative controls (LAL Reagent Water) into a pyrogen-free microplate.
-
Add 50 µL of the LAL reagent to each well.
-
Incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).
-
Add 50 µL of a stop reagent (e.g., 25% acetic acid) to each well.
-
-
Data Analysis: Read the absorbance at 405 nm using a microplate reader. Calculate the endotoxin concentration in the Eritoran sample by comparing its absorbance to the standard curve. The result is typically expressed in Endotoxin Units per milliliter (EU/mL).
-
Protocol 2: In Vitro Cytokine Production Assay
This protocol measures the pro-inflammatory potential of an Eritoran sample by quantifying cytokine release from immune cells.
-
Objective: To determine if the Eritoran sample induces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Materials:
-
THP-1 or RAW 264.7 cells
-
Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
-
Eritoran sample
-
LPS from E. coli (positive control)
-
Sterile, pyrogen-free vehicle (negative control)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
-
Methodology:
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA) or RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Allow them to adhere overnight.
-
Stimulation: Remove the old medium and replace it with fresh medium containing the following treatments:
-
Vehicle only (Negative Control)
-
Eritoran sample (at various concentrations, e.g., 1, 10, 100 ng/mL)
-
LPS (Positive Control, e.g., 10 ng/mL)
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform an ELISA on the collected supernatants to quantify the concentration of TNF-α and IL-6 according to the kit manufacturer's protocol.
-
Data Analysis: Compare the cytokine levels in the wells treated with the Eritoran sample to the negative and positive controls. A significant increase over the negative control indicates the presence of pro-inflammatory impurities.
-
Quantitative Data Summary
The following table provides an example of expected results from the In Vitro Cytokine Production Assay to help in data interpretation.
| Treatment Group | Eritoran Purity | Expected TNF-α (pg/mL) | Expected IL-6 (pg/mL) | Interpretation |
| Vehicle Control | N/A | < 50 | < 100 | Baseline |
| LPS (10 ng/mL) | N/A | > 2000 | > 5000 | Strong Pro-inflammatory Response (Assay Valid) |
| Eritoran (100 ng/mL) | High (>99%) | < 50 | < 100 | No Impurity Effect |
| Eritoran (100 ng/mL) | Low (Impure) | 500 - 1500 | 1000 - 3000 | Pro-inflammatory Impurities Present |
Signaling Pathway Visualization
The diagram below illustrates the TLR4 signaling pathway, indicating where an LPS impurity would act and where Eritoran is intended to block this activation.
Caption: TLR4 signaling pathway activated by LPS and inhibited by Eritoran.
References
- 1. Eritoran - Wikipedia [en.wikipedia.org]
- 2. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]
- 3. eritoran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Eritoran's TLR4 Inhibition
Welcome to the Technical Support Center for Eritoran. This resource is designed for researchers, scientists, and drug development professionals utilizing Eritoran, a potent TLR4 antagonist, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome challenges and ensure the successful application of Eritoran in your research.
Frequently Asked Questions (FAQs)
Q1: What is Eritoran and how does it inhibit TLR4?
Eritoran (also known as E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS).[1][2] It functions as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. Eritoran does not directly interact with TLR4 itself but instead binds to the hydrophobic pocket of the co-receptor MD-2.[3] This binding prevents the binding of LPS to the TLR4/MD-2 complex, thereby inhibiting the dimerization of the receptor complex and blocking downstream inflammatory signaling.[3]
Q2: What is the typical in vitro potency of Eritoran?
Eritoran is a highly potent TLR4 antagonist with reported 50% inhibitory concentrations (IC50) in the low nanomolar range. For instance, in human monocytes, Eritoran has been shown to inhibit LPS-induced TNF-α production with an IC50 of approximately 1–5 nM.[1] However, the exact IC50 can vary depending on the experimental conditions, including the cell type, the serotype and concentration of LPS used, and the presence of serum components.[3]
Q3: What are the recommended storage and handling conditions for Eritoran?
For optimal stability, Eritoran should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1] Stock solutions should be prepared and aliquoted to avoid repeated freeze-thaw cycles. Once in solution, it is best to use it on the same day, but aliquots can generally be stored at -20°C for up to a month.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[4]
Troubleshooting Guide: Addressing Apparent Resistance to Eritoran
Researchers may occasionally observe a lack of efficacy or "resistance" to Eritoran's inhibitory effects in their experiments. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Eritoran shows little to no inhibition of LPS-induced cellular activation.
This is the most common issue encountered and can stem from several factors related to the experimental setup or underlying biological mechanisms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of Eritoran activity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Eritoran Inactivation by Serum | Eritoran is known to be inactivated by binding to high-density lipoproteins (HDL) in serum.[3][5][6] This is a major cause of reduced efficacy in vitro. | 1. Reduce Serum Concentration: Conduct experiments in low-serum (e.g., 1-2%) or serum-free media. 2. Use Lipoprotein-Depleted Serum: If serum is required, use commercially available or in-house prepared lipoprotein-depleted serum.[7] |
| TLR4-Independent LPS Signaling | Some cellular responses to LPS can be mediated by pathways that do not involve TLR4. For instance, intracellular LPS can activate the non-canonical inflammasome via caspase-11 (in mice) or caspases 4/5 (in humans). | 1. Use TLR4-deficient cells: As a control, confirm that the LPS-induced response is absent in TLR4-knockout cells. 2. Investigate Caspase-11/4/5 activation: Assess for the cleavage of gasdermin D or activation of caspase-11/4/5. |
| Improper Reagent Handling or Degradation | Eritoran, like any reagent, can degrade if not stored or handled correctly. Similarly, the activity of your LPS stock can vary. | 1. Confirm Eritoran Activity: Perform a dose-response curve with a reliable positive control cell line known to be responsive to Eritoran. 2. Validate LPS: Test a fresh aliquot or a new batch of LPS. Ensure the LPS serotype is appropriate for your experimental model. |
| Suboptimal Experimental Conditions | The timing of Eritoran addition relative to LPS stimulation is crucial for competitive antagonism. | 1. Pre-incubation: Pre-incubate your cells with Eritoran for at least 30-60 minutes before adding LPS to allow for binding to MD-2. 2. Dose-Response: Perform a full dose-response of Eritoran to ensure you are using an effective concentration. |
| Cell Line-Specific Issues | The expression levels of TLR4 and its co-receptors MD-2 and CD14 can vary between cell lines, affecting their responsiveness to LPS and Eritoran. | 1. Confirm Receptor Expression: Verify the expression of TLR4, MD-2, and CD14 in your cell line by qPCR, western blot, or flow cytometry. 2. Use a Validated Cell Line: If possible, use a cell line known to have a robust and TLR4-dependent response to LPS (e.g., THP-1, RAW 264.7, or HEK293 cells stably expressing the TLR4/MD-2/CD14 complex). |
| TLR4 Polymorphisms | In primary human cells, naturally occurring single nucleotide polymorphisms (SNPs) in the TLR4 gene, such as Asp299Gly and Thr399Ile, have been studied. While their effect on Eritoran binding is not definitively established, they can alter the cellular response to LPS.[8][9][10] | Be aware of this potential source of variability when working with primary human cells from different donors. Stratify donors by genotype if possible. |
Data at a Glance
The following tables summarize key quantitative data for Eritoran to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of Eritoran
| Cell Type | LPS Serotype | Readout | IC50 | Reference |
| Human Monocytes | E. coli O111:B4 | TNF-α Production | ~1-5 nM | [1] |
| Human Whole Blood | E. coli O55:B5 | TNF-α Production | ~3 ng/mL | [3] |
| Human Whole Blood | S. minnesota R595 | TNF-α Production | ~0.3 ng/mL | [3] |
| Human Whole Blood | P. aeruginosa 10 | TNF-α Production | ~1.5 ng/mL | [3] |
Table 2: In Vivo Efficacy of Eritoran in Animal Models
| Animal Model | Challenge | Eritoran Dose | Outcome | Reference |
| BCG-primed Mice | IV LPS (100 µg/kg) | 10, 100 µg/kg | Reduced mortality | [3] |
| C57BL/6 Mice | Influenza A (PR8) | 200 µ g/mouse/day | Increased survival, reduced lung pathology | |
| Rats | Liver Ischemia/Reperfusion | 5 mg/kg IV | Decreased mortality and renal injury | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Validation of Eritoran Activity by Measuring Cytokine Release
This protocol describes a standard method to confirm the inhibitory activity of Eritoran on LPS-induced cytokine production in a monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS from E. coli O111:B4
-
Eritoran
-
ELISA kit for human TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Differentiate THP-1 cells:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow differentiation into macrophage-like cells.
-
Wash the cells gently with sterile PBS to remove non-adherent cells and replace with fresh, PMA-free media. Allow cells to rest for 24 hours.
-
-
Eritoran Pre-treatment:
-
Prepare serial dilutions of Eritoran in culture medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Remove the medium from the rested cells and add 100 µL of the Eritoran dilutions or vehicle control (the solvent used to dissolve Eritoran).
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Prepare LPS at a concentration of 20 ng/mL in culture medium (for a final concentration of 10 ng/mL).
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by Eritoran at each concentration relative to the LPS-only control.
-
Plot the percentage of inhibition against the Eritoran concentration and determine the IC50 value.
-
Protocol 2: Assessing Eritoran's Inhibition of NF-κB Activation
This protocol outlines a method to visualize and quantify the inhibition of LPS-induced NF-κB nuclear translocation.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
Eritoran
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Eritoran Pre-treatment: Treat the cells with the desired concentration of Eritoran or vehicle for 1 hour.
-
LPS Stimulation: Stimulate the cells with 100 ng/mL LPS for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A significant decrease in nuclear fluorescence in Eritoran-treated cells compared to LPS-only treated cells indicates inhibition.
-
Signaling Pathways and Experimental Workflows
TLR4 Signaling Pathways
Understanding the downstream signaling of TLR4 is crucial for designing experiments and interpreting results. Upon LPS binding, TLR4 activates two main signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent Pathway:
Caption: MyD88-dependent TLR4 signaling pathway.
TRIF-Dependent Pathway:
Caption: TRIF-dependent TLR4 signaling pathway.
This technical support center provides a comprehensive resource for researchers working with Eritoran. By understanding its mechanism of action, potential pitfalls in experimental design, and appropriate validation protocols, you can effectively utilize this potent TLR4 antagonist to advance your research. For further assistance, please consult the cited literature or contact your reagent supplier.
References
- 1. medkoo.com [medkoo.com]
- 2. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. The Cytokine Response to LPS Does Not Predict the Host Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. HDL Isolated by Immunoaffinity, Ultracentrifugation, or Precipitation is Compositionally and Functionally Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 4 Asp299Gly and Thr399Ile polymorphisms: New data and a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Consequences of Toll-like Receptor 4 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eritoran Dosage in Hyperlipidemic Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eritoran (B66583) in hyperlipidemic animal models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using Eritoran, a TLR4 antagonist, in hyperlipidemic animal models?
A1: Toll-like receptor 4 (TLR4) signaling is increasingly recognized as a key player in the chronic inflammation associated with metabolic diseases like hyperlipidemia and atherosclerosis.[1][2][3][4] Saturated fatty acids, which are often elevated in hyperlipidemic states, can activate TLR4, leading to the production of pro-inflammatory cytokines and contributing to the development of insulin (B600854) resistance and vascular inflammation.[1][2][3][5] Studies have shown that TLR4 expression is upregulated in patients and animal models with hyperlipidemia.[1][6] Furthermore, animal models deficient in TLR4 have demonstrated reduced atherosclerosis.[4][7][8] Eritoran, as a potent TLR4 antagonist, is therefore being investigated for its potential to mitigate the inflammatory consequences of hyperlipidemia.
Q2: Is there direct evidence of Eritoran's effectiveness in lowering lipid levels in animal models?
A2: Currently, direct evidence supporting Eritoran's ability to lower systemic lipid levels is limited. In a study using a fast-food diet-induced mouse model of chronic liver injury, which also resulted in elevated serum cholesterol, chronic administration of Eritoran (10 mg/kg, intraperitoneally, twice weekly for 12 weeks) did not reduce serum cholesterol, insulin, or glucose levels, nor did it improve hepatic steatosis.[9] However, in the same study, Eritoran did significantly reduce hepatic inflammation and fibrosis by inhibiting the TLR4 signaling pathway.[9] This suggests that while Eritoran may not directly modulate lipid metabolism, it could be valuable in addressing the inflammatory complications of hyperlipidemia.
Q3: How does hyperlipidemia affect the pharmacokinetics and pharmacodynamics of Eritoran?
A3: Hyperlipidemic conditions may alter the distribution and efficacy of Eritoran. A study in rabbits fed a cholesterol-enriched diet showed that while the plasma pharmacokinetics of Eritoran were not significantly affected, its pharmacodynamic activity was reduced.[10] Specifically, the ability of Eritoran to antagonize LPS-induced responses was diminished in the blood of hypercholesterolemic rabbits.[10] This is an important consideration for dose selection and interpretation of results in hyperlipidemic models. It is hypothesized that the binding of Eritoran to plasma lipoproteins, particularly high-density lipoproteins (HDL), may contribute to its deactivation.
Q4: What are the recommended starting dosages for Eritoran in rodent models of hyperlipidemia?
A4: While there are no established specific dosage guidelines for Eritoran in hyperlipidemic models, we can extrapolate from studies in other inflammatory contexts. The following table summarizes dosages used in various published studies. Researchers should consider the specific animal model, the route of administration, and the inflammatory stimulus when selecting a starting dose. Given the potential for reduced activity in hyperlipidemic states, doses at the higher end of the reported ranges may be more appropriate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant reduction in inflammatory markers despite Eritoran treatment. | 1. Insufficient Dosage: The dose may be too low to effectively antagonize TLR4 signaling in the context of severe hyperlipidemia-induced inflammation. As noted, the pharmacodynamic activity of Eritoran can be reduced in hypercholesterolemic conditions.[10]2. Timing of Administration: The therapeutic window for TLR4 antagonism may be narrow. | 1. Dose Escalation Study: Perform a pilot study with a range of doses (e.g., 5 mg/kg, 10 mg/kg, and 20 mg/kg) to determine the optimal effective dose in your specific model.2. Adjust Treatment Schedule: Consider initiating Eritoran treatment prior to or concurrently with the induction of hyperlipidemia to assess its preventative effects. |
| Inconsistent results between animals. | 1. Variability in Hyperlipidemic Phenotype: The severity of hyperlipidemia and the associated inflammatory response can vary between individual animals.2. Drug Formulation and Administration: Improper solubilization or inconsistent administration of Eritoran can lead to variable exposure. | 1. Stratify Animals: Group animals based on baseline lipid levels or inflammatory markers before initiating treatment.2. Standardize Procedures: Ensure consistent and proper preparation of the Eritoran solution and meticulous administration technique (e.g., ensuring full intraperitoneal or intravenous injection). |
| Unexpected side effects or toxicity. | High Dosage or Off-Target Effects: While generally well-tolerated in preclinical studies, high doses may lead to unforeseen effects. | 1. Dose De-escalation: If toxicity is observed, reduce the dosage.2. Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or other adverse events. |
Quantitative Data Summary
Table 1: Summary of Eritoran Dosages in Rodent Models
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Male C57BL/6 Mice (LPS Challenge) | 5 mg/kg | Intravenous (i.v.) | Single dose 30 min before LPS | Significantly lower IL-6 and plasma ALT levels. | [11] |
| Male C57BL/6 Mice (Chronic Liver Injury) | 10 mg/kg | Intraperitoneal (i.p.) | Twice per week for 12 weeks | Reduced hepatic inflammation and fibrosis; no change in serum cholesterol or hepatic steatosis. | [9][12] |
| Male Wistar Rats (Endotoxemia) | 10 mg/kg | Intravenous (i.v.) | Single dose | Restored mean arterial pressure and improved intestinal microcirculatory blood flow. | [10] |
| Male Sprague-Dawley Rats (Endotoxin-Induced Inflammation) | 0.5 mg/kg | Not specified | Single dose | Lowered serum and retinochoroidal tissue levels of TNF-α and MDA. | [13] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia and Eritoran Administration in Mice (adapted from a chronic liver injury model with a hyperlipidemic component)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Hyperlipidemia: Feed mice a "fast-food" diet (high in fat, cholesterol, and fructose) for a total of 24 weeks to induce hyperlipidemia, insulin resistance, and hepatic steatosis.[9]
-
Eritoran Preparation: Dissolve Eritoran tetrasodium (B8768297) in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution that allows for administration of 0.25 mg in a reasonable volume, such as 100-200 µL).
-
Treatment Regimen: After 12 weeks of the fast-food diet, randomly assign mice to receive either Eritoran (10 mg/kg) or vehicle (saline) via intraperitoneal injection. Administer the injections twice weekly for the remaining 12 weeks of the study.[9][12]
-
Outcome Measures: At the end of the 24-week period, collect blood samples for analysis of serum lipids (total cholesterol, triglycerides, LDL, HDL) and inflammatory cytokines (e.g., TNF-α, IL-6). Harvest liver and aortic tissues for histological analysis of steatosis, fibrosis, and atherosclerotic plaque formation.
Visualizations
Caption: TLR4 signaling pathway in hyperlipidemia.
Caption: Experimental workflow for Eritoran in a diet-induced hyperlipidemia model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of TLR4 in the induction of inflammatory changes in adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4: Contributing to Metabolic Syndrome in Multiple Tissues: R&D Systems [rndsystems.com]
- 4. The Role of TLR2, TLR4, and TLR9 in the Pathogenesis of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toll-like receptor-2 and -4 are associated with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toll-like Receptor 4 Deficiency Decreases Atherosclerosis but Does Not Protect against Inflammation in Obese LDL Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of plasma cholesterol and triglyceride concentrations and eritoran (E5564) micelle size on its plasma pharmacokinetics and ex vivo activity following single intravenous bolus dose into healthy female rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Activation of the TLR4 signaling pathway and abnormal cholesterol efflux lead to emphysema in ApoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Eritoran Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for Eritoran (B66583). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results in Eritoran-treated cells or animals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells/animals treated with Eritoran are not showing the expected reduction in inflammatory response after LPS stimulation. Why might this be?
Answer:
Several factors can contribute to a lack of efficacy with Eritoran. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Guide: Lack of Efficacy
| Potential Cause | Recommendation | Experimental Validation |
| Inadequate Eritoran Dose | The inhibitory concentration (IC50) of Eritoran can vary depending on the cell type, LPS concentration, and timing of administration.[1] Create a dose-response curve to determine the optimal Eritoran concentration for your specific experimental conditions. | Perform a dose-response experiment titrating Eritoran against a fixed, biologically relevant concentration of LPS. Measure a key downstream readout such as TNF-α or IL-6 production.[2][3] |
| Timing of Eritoran Administration | Eritoran is a competitive antagonist and is most effective when administered prior to or simultaneously with LPS stimulation. Its beneficial effects can be diminished if administration is delayed.[1] | In your experimental protocol, vary the pre-incubation time with Eritoran before adding LPS (e.g., 30 min, 1 hr, 2 hrs). |
| High LPS Concentration | An excessively high concentration of LPS can overwhelm the inhibitory capacity of Eritoran. | Test a range of LPS concentrations in your model to find the EC50 (the concentration that elicits a half-maximal response). Use an LPS concentration in the EC50-EC80 range for your inhibition studies. |
| Inflammation is Not TLR4-Driven | The inflammatory response in your model may be mediated by pathways other than TLR4.[1] | Use TLR4-deficient cells or animals as a negative control. If the inflammatory response persists in the absence of TLR4, it is not the primary driver. |
| Eritoran Inactivation | Eritoran can be bound and inactivated by high-density lipoproteins (HDL) in serum-containing media or in vivo.[1][4] | If using serum in your in vitro experiments, consider reducing the serum concentration or using a serum-free medium during the stimulation period. For in vivo studies, this is a known pharmacokinetic property to consider when interpreting results.[4][5] |
| Species-Specific Differences | While Eritoran is a potent antagonist in human and murine models, there can be species-specific differences in TLR4/MD-2 complex interactions.[6] | If working with a less common animal model, it is crucial to validate Eritoran's activity in that species. |
| Cell Type Specificity | The response to Eritoran can vary between different cell types. For instance, Eritoran may effectively suppress NF-κB activation in Kupffer cells and hepatic stellate cells but not in hepatocytes.[7] | Isolate primary cells or use specific cell lines relevant to your research question to confirm the effect of Eritoran. |
Experimental Protocol: In Vitro Dose-Response for Eritoran Activity
-
Cell Seeding: Plate primary macrophages or a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Eritoran Pre-treatment: Prepare serial dilutions of Eritoran (e.g., from 0.01 ng/mL to 100 ng/mL). Remove the old media from the cells and add the Eritoran dilutions. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare an LPS solution at a concentration that induces a sub-maximal inflammatory response (e.g., EC80). Add the LPS to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 4-6 hours for cytokine mRNA analysis (qRT-PCR) or 18-24 hours for cytokine protein analysis (ELISA).
-
Data Analysis: Collect cell supernatants for ELISA or lyse the cells for RNA extraction and qRT-PCR. Measure the levels of key pro-inflammatory cytokines like TNF-α and IL-6. Plot the cytokine levels against the Eritoran concentration to determine the IC50.
FAQ 2: I am observing a paradoxical or weak pro-inflammatory effect with Eritoran in the absence of LPS. Is this expected?
Answer:
Eritoran is designed as a pure antagonist of TLR4 and generally does not exhibit agonist activity.[1] However, in some specific contexts, unexpected results can occur.
Troubleshooting Guide: Unexpected Pro-inflammatory Signals
| Potential Cause | Recommendation | Experimental Validation |
| Contamination of Reagents | Eritoran solution or other reagents may be contaminated with low levels of endotoxin (B1171834). | Test all reagents with a Limulus Amebocyte Lysate (LAL) assay to check for endotoxin contamination. |
| Agonistic Activity in Specific Species | While rare, some lipid A analogs have shown species-specific agonist activity. For example, Eritoran has been noted to have some agonist activity in equine whole blood.[1] | If working with a non-standard model organism, it is critical to test Eritoran alone to rule out any intrinsic agonistic effects. |
| Off-Target Effects | Although primarily a TLR4 antagonist, high concentrations of any compound can potentially have off-target effects. | Perform a dose-response of Eritoran alone and measure inflammatory markers. If a pro-inflammatory effect is observed only at very high concentrations, it may be an off-target effect. |
FAQ 3: How does Eritoran affect the MyD88-independent (TRIF-dependent) signaling pathway?
Answer:
Eritoran is known to inhibit both the MyD88-dependent and the TRIF-dependent signaling pathways downstream of TLR4 activation.[8][9] This is because it prevents the initial binding of LPS to the TLR4/MD-2 complex, which is the upstream event for both pathways.
Signaling Pathway Overview
-
MyD88-dependent pathway: Leads to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-dependent pathway: Results in the activation of IRF3 and the production of type I interferons (e.g., IFN-β), as well as late-phase NF-κB activation.[8]
Experimental Validation of TRIF Pathway Inhibition
To confirm that Eritoran is inhibiting the TRIF-dependent pathway in your system, you can measure the expression of TRIF-specific downstream targets.
Experimental Protocol: Measuring TRIF-Dependent Gene Expression
-
Cell Treatment: Pre-treat your cells with an effective dose of Eritoran for 1-2 hours, followed by stimulation with LPS.
-
RNA Extraction: After a suitable incubation period (e.g., 4-8 hours), extract total RNA from the cells.
-
qRT-PCR: Perform quantitative real-time PCR to measure the mRNA levels of TRIF-dependent genes such as IFNB1 (IFN-β) and CXCL10 (IP-10).
-
Analysis: Compare the expression of these genes in cells treated with LPS alone versus those treated with Eritoran and LPS. A significant reduction in the expression of these genes in the Eritoran-treated group indicates inhibition of the TRIF-dependent pathway.
Visualizing Eritoran's Mechanism and Troubleshooting
To further aid in understanding Eritoran's function and troubleshooting unexpected results, the following diagrams illustrate the key concepts.
Caption: Eritoran's Mechanism of Action on TLR4 Signaling.
Caption: Troubleshooting Workflow for Lack of Eritoran Efficacy.
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran: the evidence of its therapeutic potential in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, Pharmacodynamics, and Plasma Lipoprotein Distribution of Eritoran (E5564) during Continuous Intravenous Infusion into Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, pharmacodynamics, and plasma lipoprotein distribution of eritoran (E5564) during continuous intravenous infusion into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reviewing and identifying amino acids of human, murine, canine and equine TLR4 / MD-2 receptor complexes conferring endotoxic innate immunity activation by LPS/lipid A, or antagonistic effects by Eritoran, in contrast to species-dependent modulation by lipid IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic glycolipid-based TLR4 antagonists negatively regulate TRIF-dependent TLR4 signalling in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Validation & Comparative
A Head-to-Head Comparison of Eritoran and TAK-242 as TLR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 4 (TLR4) has emerged as a critical therapeutic target in a variety of inflammatory diseases. As a key receptor in the innate immune system, its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) can trigger a potent inflammatory cascade. Consequently, the development of TLR4 antagonists is of significant interest. This guide provides a detailed comparison of two prominent TLR4 antagonists: Eritoran (B66583) (tetrasodium) and TAK-242 (resatorvid).
Executive Summary
Eritoran and TAK-242 are both potent inhibitors of TLR4 signaling, yet they employ distinct mechanisms of action. Eritoran acts as a competitive antagonist, binding to the MD-2 co-receptor and preventing the binding of LPS to the TLR4/MD-2 complex. In contrast, TAK-242 is a small-molecule inhibitor that non-competitively targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, thereby disrupting downstream signaling. While both compounds have shown efficacy in preclinical models of inflammation, they have notably failed to meet primary endpoints in large-scale clinical trials for severe sepsis. This guide will delve into their mechanisms, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
Mechanism of Action
Eritoran (Tetrasodium): A Competitive Antagonist of the TLR4/MD-2 Complex
Eritoran is a synthetic analog of the lipid A portion of LPS. Its mechanism of action is centered on its ability to compete with LPS for binding to the myeloid differentiation factor 2 (MD-2), a co-receptor that forms a complex with TLR4. By occupying the hydrophobic pocket of MD-2, Eritoran prevents the binding of LPS and subsequent dimerization of the TLR4/MD-2 complex, which is a critical step for the initiation of downstream signaling pathways. This competitive inhibition effectively blocks both the MyD88-dependent and TRIF-dependent pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1]
TAK-242 (Resatorvid): A Non-Competitive Inhibitor of Intracellular TLR4 Signaling
TAK-242 is a cyclohexene (B86901) derivative that acts as a selective, non-competitive inhibitor of TLR4. Unlike Eritoran, TAK-242 does not compete with LPS for binding to the extracellular domain. Instead, it covalently binds to a specific cysteine residue (Cys747) within the intracellular TIR domain of TLR4. This binding event allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, TIRAP (Mal) and TRAM.[2] By disrupting these protein-protein interactions, TAK-242 effectively blocks both MyD88-dependent (via TIRAP) and TRIF-dependent (via TRAM) signaling cascades.
Signaling Pathway Diagrams
Caption: TLR4 signaling pathway and points of inhibition by Eritoran and TAK-242.
Comparative Performance Data
The following tables summarize key quantitative data for Eritoran and TAK-242 from various in vitro and in vivo studies. Direct head-to-head comparisons are limited, so data from studies with similar experimental setups are presented.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Assay | Cell Type/System | Stimulus | Measured Endpoint | IC50 | Reference(s) |
| Eritoran | Cytokine Inhibition | Human Whole Blood | E. coli O111:B4 LPS | TNF-α production | 0.86 nM | [3] |
| Cytokine Inhibition | Human Whole Blood | K. pneumoniae LPS | TNF-α production | 0.58 nM | [3] | |
| Cytokine Inhibition | Human Monocytes | LPS | TNF-α production | ~1-5 nM | [4] | |
| TAK-242 | Cytokine Inhibition | RAW264.7 cells | LPS | Nitric Oxide (NO) production | 7.0 nM | [5] |
| Cytokine Inhibition | RAW264.7 cells | LPS | TNF-α production | 1.8 nM | [6] | |
| Cytokine Inhibition | Human PBMCs | LPS | IL-6 production | 11 nM | [6] | |
| Cytokine Inhibition | Human PBMCs | LPS | IL-12 production | 33 nM | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference(s) |
| Eritoran | Rat | Endotoxin-induced inflammation | 0.5 mg/kg IV | Significantly lower serum and retinochoroidal TNF-α and NF-κB levels. | [4] |
| Mouse | Hemorrhagic shock/trauma | 5 mg/kg IV | Reduced liver damage, decreased plasma IL-6, and less NF-κB activation in the liver. | [7] | |
| TAK-242 | Mouse | E. coli-induced sepsis | 1 mg/kg IV (with antibiotics) | Inhibited increases in serum cytokines and improved survival. | [8] |
| Rat | Adjuvant-induced arthritis | 5 mg/kg IP | Significantly reversed paw thickness and reduced serum IL-6 and VEGF levels. | [8] | |
| Rat | DCD liver IRI | 1.0 mg/kg IP | Inhibited TLR4 signaling, inflammatory cytokine release, and redox stress. | [9] |
Table 3: Clinical Trial Outcomes for Severe Sepsis
| Compound | Clinical Trial Phase | Number of Patients | Primary Endpoint | Outcome | Reference(s) |
| Eritoran | Phase III (ACCESS) | 1961 | 28-day all-cause mortality | No significant difference compared to placebo (28.1% vs 26.9%). | [3][6] |
| TAK-242 | Phase III | 274 | 28-day all-cause mortality | No significant reduction in mortality; failed to suppress cytokine levels. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Eritoran and TAK-242 are provided below.
Cytokine Release Assay (Whole Blood)
This protocol is adapted for measuring the inhibitory effect of TLR4 antagonists on LPS-induced cytokine production in human whole blood.
Materials:
-
Heparinized vacutainer tubes for blood collection
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Eritoran or TAK-242 stock solutions
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Centrifuge
Procedure:
-
Draw fresh human blood into heparinized tubes.
-
Dilute the whole blood 1:4 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of Eritoran or TAK-242 in RPMI 1640.
-
Add 20 µL of the antagonist dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare an LPS solution in RPMI 1640 to a final concentration of 10 ng/mL.
-
Add 20 µL of the LPS solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant (plasma) for cytokine analysis.
-
Measure TNF-α and IL-6 concentrations in the plasma using specific ELISA kits according to the manufacturer's instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 4. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. Safety, pharmacokinetics, and pharmacodynamics of 4-hour intravenous infusion of eritoran tetrasodium in healthy Japanese and Caucasian males - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Endotoxin Neutralization: Eritoran vs. Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent endotoxin-neutralizing agents: Eritoran and Polymyxin (B74138) B. Endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are potent triggers of inflammatory responses and can lead to severe conditions such as sepsis. The effective neutralization of endotoxins is a critical area of research in the development of therapeutics for infectious and inflammatory diseases. This document summarizes the mechanisms of action, quantitative performance data, and detailed experimental protocols for assessing the efficacy of these two compounds.
Mechanism of Action
Eritoran and Polymyxin B employ distinct strategies to counteract the effects of endotoxin.
Eritoran is a synthetic analog of the lipid A portion of LPS. It functions as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. Eritoran binds to the MD-2 co-receptor, which is part of the TLR4 receptor complex.[1][2] This binding action prevents LPS from interacting with the TLR4-MD-2 complex, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Polymyxin B is a cyclic polypeptide antibiotic that directly binds to the lipid A moiety of endotoxin.[3] This high-affinity interaction neutralizes the endotoxic activity of LPS, preventing it from activating the TLR4 signaling pathway.[3][4]
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide: neutralization by polymyxin B shuts down the signaling pathway of nuclear factor kappaB in peripheral blood mononuclear cells, even during activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eritoran and Other Lipid A Analogs in TLR4-Directed Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic lipid A analog, Eritoran, with other notable lipid A derivatives. The focus is on their performance as modulators of the Toll-like receptor 4 (TLR4) signaling pathway, supported by experimental data from preclinical and clinical studies.
Introduction to Lipid A Analogs and TLR4 Signaling
Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through the TLR4 signaling complex. This activation triggers a cascade of inflammatory responses crucial for host defense. However, dysregulated or excessive TLR4 signaling can lead to life-threatening conditions like sepsis and chronic inflammatory diseases. This has spurred the development of synthetic lipid A analogs designed to either antagonize or safely agonize the TLR4 pathway for therapeutic benefit.
Eritoran (E5564) is a synthetic lipid A analog designed to act as a competitive antagonist of TLR4. It was developed to treat severe sepsis by blocking the inflammatory cascade induced by bacterial endotoxins. Other notable lipid A analogs include TAK-242 (Resatorvid), a small molecule inhibitor of TLR4 signaling, and CRX-527, a synthetic TLR4 agonist developed as a vaccine adjuvant. This guide will compare these compounds based on their mechanism of action, preclinical efficacy, and clinical outcomes.
Mechanism of Action: A Tale of Antagonism vs. Agonism
The primary distinction between these lipid A analogs lies in their interaction with the TLR4 signaling complex and the subsequent cellular response.
-
Eritoran (TLR4 Antagonist): Eritoran is a structural analog of the lipid A from Rhodobacter sphaeroides. It competitively binds to the MD-2 co-receptor, a key component of the TLR4 signaling complex, thereby preventing the binding of agonistic LPS. This blockade inhibits the dimerization of TLR4, a critical step for initiating downstream signaling, and consequently suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
-
TAK-242 (Resatorvid) (TLR4 Signaling Inhibitor): Unlike Eritoran, TAK-242 is a small molecule that does not compete with LPS for binding to MD-2. Instead, it selectively binds to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, MyD88 and TRIF, effectively blocking both major signaling pathways emanating from the activated receptor.[3]
-
CRX-527 (TLR4 Agonist): In contrast to Eritoran and TAK-242, CRX-527 is a synthetic hexa-acylated monosaccharide lipid A analog designed to be a potent TLR4 agonist. It mimics the action of bacterial lipid A, activating the TLR4 signaling cascade to induce a controlled pro-inflammatory response. This makes it a candidate for use as a vaccine adjuvant, aiming to enhance the immune response to co-administered antigens.[4] CRX-527 is reported to be less toxic than LPS while retaining significant immunostimulatory properties.[4]
Data Presentation: Comparative Summary of Lipid A Analogs
The following tables summarize the key characteristics and experimental data for Eritoran, TAK-242, and CRX-527 based on available literature. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a synthesis of findings from various independent studies.
Table 1: General Characteristics and Mechanism of Action
| Feature | Eritoran (E5564) | TAK-242 (Resatorvid) | CRX-527 |
| Compound Type | Synthetic Lipid A Analog | Small Molecule | Synthetic Lipid A Analog |
| Primary Target | MD-2 co-receptor of TLR4 | Intracellular TIR domain of TLR4 | TLR4/MD-2 complex |
| Mechanism of Action | Competitive Antagonist | Non-competitive Inhibitor | Agonist |
| Effect on TLR4 Signaling | Blocks LPS binding and TLR4 dimerization | Inhibits downstream signaling from activated TLR4 | Activates TLR4 signaling |
| Intended Therapeutic Use | Treatment of severe sepsis | Treatment of severe sepsis, inflammatory diseases | Vaccine adjuvant |
Table 2: Preclinical and Clinical Findings
| Finding | Eritoran (E5564) | TAK-242 (Resatorvid) | CRX-527 |
| In Vitro Activity | Inhibits LPS-induced cytokine production (TNF-α, IL-6) in human whole blood and myeloid cells.[5] | Inhibits LPS-induced production of inflammatory mediators in mouse macrophages and human PBMCs.[3] | Induces pro-inflammatory cytokine production (e.g., IL-12p40) in dendritic cells.[6] |
| In Vivo Activity (Animal Models) | Showed survival benefit in animal models of bacterial sepsis.[1] | Protected mice from E. coli-induced and lipoteichoic acid-induced lethality.[3] | Enhances vaccination efficacy and tumor control in mouse models.[6][7] |
| Clinical Trial Outcome (Sepsis) | Failed to show a significant reduction in 28-day all-cause mortality in a Phase III clinical trial (ACCESS trial).[8] | Failed to demonstrate a significant survival benefit in a Phase III clinical trial for severe sepsis.[9] | Not applicable (developed as an agonist/adjuvant). |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro TLR4 Activation/Inhibition Assay
Objective: To determine the ability of a compound to inhibit or activate TLR4 signaling in response to LPS.
Methodology:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test compound (e.g., Eritoran, TAK-242) or vehicle control for 1 hour.
-
LPS Challenge: Lipopolysaccharide (from E. coli O111:B4) is added to the cell cultures at a final concentration of 10-100 ng/mL to stimulate TLR4. For agonists like CRX-527, the compound is added without subsequent LPS challenge.
-
Incubation: The cells are incubated for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound compared to the LPS-only control is calculated. For agonists, the level of cytokine induction is measured.
In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
Objective: To evaluate the efficacy of a test compound in a polymicrobial sepsis model that mimics clinical peritonitis.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated with a 3-0 silk suture at a predetermined distance from the cecal tip (e.g., 5.0 mm for moderate sepsis). The ligated cecum is then punctured once or twice with a 21-gauge needle. A small amount of fecal content is extruded to ensure patency. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
Fluid Resuscitation: Mice receive a subcutaneous injection of 1 mL of sterile saline immediately after surgery.
-
Drug Administration: The test compound (e.g., Eritoran) or vehicle is administered intravenously or intraperitoneally at a specified time point relative to the CLP procedure (e.g., 30 minutes before or 1 hour after).
-
Monitoring: Mice are monitored for survival over a period of 7-10 days. Clinical signs of sepsis (e.g., piloerection, lethargy) are also recorded.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.
Mandatory Visualization
TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway, highlighting the points of intervention for Eritoran and TAK-242.
References
- 1. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]
- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor 4 Modulation as a Strategy to Treat Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Eritoran: A Comparative Analysis of its Specificity for TLR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eritoran's specificity for Toll-like receptor 4 (TLR4) over other Toll-like receptors (TLRs). Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and has been extensively studied as a TLR4 antagonist. Its primary mechanism of action involves competitively binding to the myeloid differentiation factor 2 (MD-2) co-receptor, which forms a complex with TLR4. This binding prevents the recognition of LPS, a potent activator of TLR4, thereby inhibiting the downstream inflammatory signaling cascade.
Comparative Analysis of TLR Antagonist Specificity
The following table summarizes the available inhibitory activity data for Eritoran against TLR4 and provides a comparative look at the documented specificity of TAK-242, a small-molecule TLR4 inhibitor.
| Toll-like Receptor (TLR) | Ligand(s) | Eritoran (E5564) Activity | TAK-242 (Resatorvid) Activity |
| TLR4 | Lipopolysaccharide (LPS) | Potent Antagonist (IC₅₀ in the low nanomolar range for LPS-induced TNF-α production in human monocytes). | Potent and Selective Inhibitor . |
| TLR2/1 | Triacylated lipopeptides (e.g., Pam3CSK4) | No significant inhibitory activity reported. Indirect evidence suggests specificity as it did not inhibit responses to Gram-positive bacteria (which can signal through TLR2). | Little to no effect on NF-κB activation. |
| TLR2/6 | Diacylated lipopeptides (e.g., FSL-1) | No significant inhibitory activity reported. | Little to no effect on NF-κB activation. |
| TLR3 | Double-stranded RNA (dsRNA) | No significant inhibitory activity reported. | Little to no effect on NF-κB activation. |
| TLR5 | Flagellin | No significant inhibitory activity reported. | Little to no effect on NF-κB activation. |
| TLR7 | Single-stranded RNA (ssRNA) | No significant inhibitory activity reported. | Little to no effect on NF-κB activation. |
| TLR9 | Unmethylated CpG DNA | No significant inhibitory activity reported. | Little to no effect on NF-κB activation. |
Mechanism of Action and Signaling Pathways
Eritoran's specificity for TLR4 is rooted in its structural similarity to lipid A, the active component of LPS. It competitively binds to the hydrophobic pocket of MD-2, a soluble protein that is essential for LPS recognition by TLR4. This binding event prevents the dimerization of the TLR4/MD-2 complex, which is a critical step in initiating the downstream signaling cascade.
The TLR4 signaling pathway is unique among the TLR family in that it can activate both the MyD88-dependent and TRIF-dependent pathways, leading to the production of a wide range of inflammatory cytokines and type I interferons. By blocking the initial ligand recognition step, Eritoran effectively inhibits both of these downstream pathways.
A Comparative Guide to the Efficacy of Eritoran Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Eritoran, a potent Toll-like receptor 4 (TLR4) antagonist, across various cell lines. Eritoran has been investigated for its potential to mitigate inflammatory responses by blocking the lipopolysaccharide (LPS)-induced signaling cascade. This document summarizes key experimental data, details relevant protocols, and visually represents the underlying biological pathways and experimental workflows to aid in the assessment of Eritoran's performance relative to other TLR4 antagonists.
Mechanism of Action: Inhibition of TLR4 Signaling
Eritoran is a synthetic analog of the lipid A portion of LPS.[1] It competitively binds to the myeloid differentiation factor 2 (MD-2), a co-receptor of TLR4, thereby preventing the formation of the TLR4/MD-2/LPS complex.[1] This action effectively blocks downstream signaling pathways, including both the MyD88-dependent and TRIF-dependent pathways, which are responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]
Data Presentation: Quantitative Efficacy of Eritoran
The inhibitory efficacy of Eritoran has been quantified in several studies, primarily by measuring the reduction of LPS-induced cytokine production. The half-maximal inhibitory concentration (IC50) serves as a key metric for comparison.
| Cell Line/System | Species | Assay | Inhibitory Effect (IC50 or % Inhibition) | Alternative TLR4 Antagonist | Alternative's Efficacy |
| Whole Blood | Human | TNF-α Production | 0.86 ng/mL | - | - |
| Whole Blood | Mouse | TNF-α Production | 0.22 ng/mL | - | - |
| Whole Blood | Rat | TNF-α Production | 0.16 ng/mL | - | - |
| Whole Blood | Guinea Pig | TNF-α Production | 0.22 ng/mL | - | - |
| Human Corneal Epithelial Cells | Human | IL-8 Production | Inhibition observed, higher concentration needed than for macrophages/neutrophils | - | - |
| U937 (Macrophage cell line) | Human | IL-8 Production | Significant inhibition at 1 ng/mL | - | - |
| HL-60 (Neutrophil cell line) | Human | IL-8 Production | Significant inhibition at 1 ng/mL | - | - |
| Primary Hepatic Stellate Cells | Mouse | NF-κB p65 Nuclear Translocation | Significant suppression with 10 µg/mL Eritoran | CLI-095 | Partial attenuation of NF-κB p65 translocation in HepaRG cells |
| Primary Kupffer Cells | Mouse | NF-κB p65 Nuclear Translocation | Significant suppression with 10 µg/mL Eritoran | - | - |
| RAW 264.7 (Macrophage cell line) | Mouse | Pro-inflammatory Cytokine Production | - | TAK-242 | Dose-dependent decrease in NO, TNF-α, and IL-1β |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of TLR4 antagonists.
Experimental Workflow: Evaluating TLR4 Antagonist Efficacy
LPS-Induced Cytokine Production Assay (ELISA)
This protocol outlines the steps to measure the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cell lines (e.g., RAW 264.7) following LPS stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Eritoran and other TLR4 antagonists
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Eritoran or other TLR4 antagonists. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL. Include control wells with no LPS and wells with LPS only.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally reading the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on a standard curve. Determine the IC50 value for each antagonist.
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol describes how to assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus via Western blotting.
Materials:
-
Cell line of interest
-
LPS, Eritoran, and other antagonists
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with antagonists and LPS as described in the cytokine production assay.
-
Cell Lysis and Fractionation:
-
Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts using appropriate lysis buffers and centrifugation steps.
-
Keep samples on ice throughout the procedure.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Prepare protein lysates and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. Also, probe for loading controls (Lamin B1 for nuclear and GAPDH for cytoplasmic fractions).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to the nuclear loading control. Compare the levels of nuclear p65 in treated versus untreated cells.
Comparative Performance of TLR4 Antagonists
While direct head-to-head comparisons in the same experimental setup are limited in published literature, the available data allows for a qualitative and semi-quantitative comparison of Eritoran with other TLR4 antagonists like TAK-242 (also known as Resatorvid or CLI-095).
References
Benchmarking Eritoran's Anti-inflammatory Activity Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Eritoran, a Toll-like receptor 4 (TLR4) antagonist, against established anti-inflammatory agents. The information is compiled from preclinical and clinical studies to facilitate an evidence-based evaluation of Eritoran's potential in inflammatory disease research and development.
Eritoran is a synthetic lipid A analog that acts as a competitive antagonist of the TLR4 complex.[1] By binding to the MD2 co-receptor, it blocks the binding of lipopolysaccharide (LPS), a major component of Gram-negative bacteria, thereby inhibiting the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[1][2] This mechanism makes Eritoran a subject of interest for conditions driven by excessive TLR4 activation, such as severe sepsis and other inflammatory syndromes.[3][4]
Comparative Efficacy: In Vitro Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of Eritoran and selected standard anti-inflammatory drugs. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Eritoran | LPS-induced TNF-α release | Human whole blood | ~1-10 nM | [2] |
| LPS-induced IL-6 release | Human whole blood | ~1-10 nM | [2] | |
| LPS-induced IL-1β release | Human monocytes | ~1-10 nM | [2] | |
| Dexamethasone | LPS-induced TNF-α release | Human Monocytes | Effective at 1 µM | [5] |
| Ibuprofen | COX-1 | - | 5 µM | [6] |
| COX-2 | - | 10 µM | [6] | |
| Indomethacin | IL-1α-induced PGE2 Release | Human Synovial Cells | 5.5 nM | [5] |
Mechanism of Action: Signaling Pathways
Eritoran's primary mechanism of action involves the inhibition of the TLR4 signaling pathway, which can be broadly divided into MyD88-dependent and TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which drive the expression of pro-inflammatory genes.
Eritoran's Mechanism of Action
Experimental Protocols
In Vitro LPS-Induced Cytokine Release Assay
This assay is a standard method for evaluating the anti-inflammatory potential of compounds that target the TLR4 pathway.
1. Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Alternatively, a human monocytic cell line, such as THP-1, can be used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Eritoran or standard compounds (e.g., dexamethasone) are serially diluted and added to the cells.
-
Cells are pre-incubated with the compounds for 1 hour.
3. LPS Stimulation:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response.
-
A vehicle control (e.g., DMSO) is also included.
4. Incubation and Sample Collection:
-
The plates are incubated for 18-24 hours.
-
After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
5. Cytokine Quantification:
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is determined by non-linear regression analysis of the dose-response curve.
In Vitro Cytokine Release Assay Workflow
In Vivo Anti-inflammatory Model: LPS-Induced Endotoxemia
This model is used to assess the efficacy of anti-inflammatory compounds in a systemic inflammation setting.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old, are used.
-
Animals are acclimatized for at least one week before the experiment.
2. Compound Administration:
-
Eritoran or a standard drug (e.g., dexamethasone) is administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A vehicle control group receives the same volume of the vehicle.
3. LPS Challenge:
-
One hour after compound administration, mice are challenged with a non-lethal dose of LPS (e.g., 1 mg/kg) via i.p. injection to induce systemic inflammation.
4. Sample Collection:
-
At various time points after the LPS challenge (e.g., 2, 6, and 24 hours), blood is collected via cardiac puncture or retro-orbital bleeding.
-
Serum is separated by centrifugation.
5. Cytokine Analysis:
-
Serum levels of pro-inflammatory cytokines are measured using ELISA or a multiplex bead-based immunoassay.
6. Data Analysis:
-
Statistical analysis is performed to compare cytokine levels between the treatment groups and the vehicle control group. A significant reduction in cytokine levels in the treated groups indicates in vivo anti-inflammatory activity.
Summary and Conclusion
Eritoran demonstrates potent in vitro anti-inflammatory activity by specifically targeting the TLR4 signaling pathway and inhibiting the release of key pro-inflammatory cytokines.[2] Its mechanism of action is distinct from that of corticosteroids and NSAIDs, which have broader or different molecular targets. While Eritoran showed promise in preclinical studies and early clinical trials for sepsis, it did not meet its primary endpoint in a large Phase III trial.[7][8][9] Nevertheless, its targeted mechanism and potent anti-inflammatory effects make it a valuable research tool for investigating the role of TLR4 in various inflammatory diseases. Further research may identify specific patient populations or inflammatory conditions where a TLR4 antagonist like Eritoran could provide therapeutic benefit.
References
- 1. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]
- 2. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eritoran [medbox.iiab.me]
- 4. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Eritoran - Wikipedia [en.wikipedia.org]
- 8. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
Investigating the Synergistic Potential of Eritoran with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eritoran (B66583) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Its primary mechanism of action is the inhibition of the inflammatory cascade triggered by Gram-negative bacterial endotoxins.[3][4] While traditionally viewed as a modulator of the host immune response rather than a direct antimicrobial agent, its role in combination with antibiotics presents a compelling area of investigation for synergistic effects, particularly in the context of severe bacterial infections like sepsis.
This guide provides a comprehensive overview of the current understanding of the synergistic potential of Eritoran with antibiotics, supported by available data and detailed experimental methodologies.
Understanding the Synergy: An Indirect Approach
Direct evidence of Eritoran enhancing the bactericidal or bacteriostatic activity of antibiotics (a direct synergistic effect) is not extensively documented in publicly available literature. The primary synergistic benefit of Eritoran in the context of bacterial infections is considered to be indirect . By mitigating the overwhelming inflammatory response, often termed a "cytokine storm," induced by bacterial components like LPS, Eritoran can stabilize the host's physiological status. This stabilization is crucial for allowing antibiotics to effectively clear the underlying infection.[1][5]
Quantitative Data on the Anti-Inflammatory Effects of Eritoran
The rationale for using Eritoran in conjunction with antibiotics in severe infections stems from its ability to significantly reduce the production of pro-inflammatory cytokines. The following table summarizes the inhibitory effects of Eritoran on TNF-α production in human whole blood stimulated with LPS from various bacterial sources.
| Bacterial Source of LPS | Mean TNF-α Released (pg/mL) ± SE | IC50 of Eritoran (nM) ± SE |
| S. minnesota | 2793 ± 99 | 12.4 ± 5.1 |
| S. marcescens | 3128 ± 91 | 10.3 ± 6.2 |
| S. typhimurium | 3091 ±182 | 9.4 ± 6.7 |
| K. pneumoniae | 2868 ± 104 | 8.5 ± 5.0 |
| E. coli | 1142 ±155 | 1.6 ± 0.3 |
| P. aeruginosa | 2027 ± 185 | 1.0 ± 0.21 |
Data adapted from a review of preclinical studies of Eritoran. The IC50 represents the concentration of Eritoran required to inhibit 50% of the TNF-α production.[3]
Experimental Protocols for Assessing Direct Antibiotic Synergy
While direct synergy data for Eritoran is scarce, the following standard experimental protocols are employed to investigate the synergistic effects of drug combinations.
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[6][7]
Methodology:
-
Preparation of Antibiotics: Prepare stock solutions of Eritoran and the antibiotic of interest. Serial two-fold dilutions of each compound are made in a 96-well microtiter plate. One agent is diluted along the x-axis, and the other along the y-axis.[7]
-
Bacterial Inoculum: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[6]
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[7]
-
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index: [8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of a drug combination over time.[9][10]
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL).[6]
-
Drug Exposure: The bacterial culture is exposed to the drugs alone and in combination at specific concentrations (often based on their MICs). A growth control without any drug is also included.[6]
-
Sampling and Plating: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).[6]
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug combination and control.[9]
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[6]
-
Indifference: A < 2 log10 but > -2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
-
Visualizing the Mechanisms and Workflows
Caption: Eritoran competitively inhibits the binding of LPS to MD-2, preventing TLR4 activation.
Caption: Workflow for in vitro antibiotic synergy testing.
References
- 1. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do antibiotic combinations proposed from in vitro studies lead to changes in treatments? – by Angela Huttner – REVIVE [revive.gardp.org]
- 6. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Cost-Effectiveness of Eritoran Versus Other TLR4 Inhibitors: A Comparative Guide
In the landscape of innate immunity modulation, Toll-like receptor 4 (TLR4) has emerged as a critical target for therapeutic intervention in a variety of inflammatory conditions, including sepsis, autoimmune diseases, and non-alcoholic fatty liver disease. Eritoran, a synthetic lipid A analogue, was one of the frontrunners in the clinical development of TLR4 antagonists. Despite its initial promise, its journey through clinical trials has highlighted the complexities of targeting this pathway. This guide provides a comparative analysis of Eritoran against other notable TLR4 inhibitors, namely TAK-242 (Resatorvid) and JKB-122, with a focus on their performance in clinical trials and the available, albeit limited, data that could inform a cost-effectiveness evaluation.
Currently, there are no direct head-to-head cost-effectiveness studies comparing Eritoran, TAK-242, and JKB-122. The clinical development of Eritoran for severe sepsis was halted after a Phase III trial failed to meet its primary endpoint, making a formal cost-effectiveness analysis for this indication unlikely.[1] TAK-242 also failed in a Phase III trial for severe sepsis.[2] JKB-122 is in earlier stages of clinical development for different indications, and as such, comprehensive economic data is not yet available. This guide, therefore, focuses on presenting the available clinical efficacy and safety data to provide a foundation for researchers and drug development professionals to assess the relative potential of these inhibitors.
Comparative Performance of TLR4 Inhibitors
The following table summarizes the available clinical trial data for Eritoran, TAK-242, and JKB-122. It is important to note that these trials were conducted for different indications and at different phases of clinical development, which limits direct comparison.
| Feature | Eritoran (E5564) | TAK-242 (Resatorvid) | JKB-122 |
| Mechanism of Action | Competitive antagonist of the MD2-TLR4 complex, preventing LPS binding. | Binds to the intracellular domain of TLR4, disrupting its interaction with adaptor proteins.[3] | Long-acting TLR4 antagonist.[4] |
| Primary Indication(s) Studied | Severe Sepsis | Severe Sepsis | Autoimmune Hepatitis (AIH), Non-Alcoholic Fatty Liver Disease (NAFLD)[4][5] |
| Key Clinical Trial(s) | ACCESS (Phase III, NCT00334828)[6][7] | Phase III (NCT00143611)[8] | Phase II (AIH, NCT02556372), Phase II (NAFLD)[9][10] |
| Efficacy Outcomes | ACCESS Trial: No significant difference in 28-day all-cause mortality compared to placebo in patients with severe sepsis (28.1% vs. 26.9%).[7] | Phase III Trial: Did not suppress interleukin-6 levels and showed no significant reduction in 28-day all-cause mortality compared to placebo in patients with severe sepsis (22% [low-dose] and 17% [high-dose] vs. 24%).[2] | AIH Phase II: Successfully achieved primary endpoint with statistical significance in efficacy compared to baseline in the responder group (mean change of ALT is -70.0 IU, 80.6%).[4] NAFLD Phase II: 36.9% of subjects in the 35 mg group showed statistically significant reduction in ALT. |
| Safety and Tolerability | Generally well-tolerated with an adverse event profile similar to placebo in the ACCESS trial.[7] | Well-tolerated, with mild increases in serum methemoglobin levels observed.[2] | Reported to be safe and well-tolerated in Phase II studies.[4][10] |
| Development Status | Development for severe sepsis halted.[1] | Development for severe sepsis halted. | In Phase II/III clinical development for AIH and has completed Phase II for NAFLD.[10][11] |
| Cost Information | Not commercially available. Research-grade Eritoran tetrasodium (B8768297) (1 mg) is available for approximately $919.92.[12] | Not commercially available. Research-grade TAK-242 is available at various price points (e.g., 5mg for $85.00 - $298.00).[13][14] | Not commercially available. A 2019 licensing and co-development deal for Asian rights was valued at US$26 million.[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are summaries of the key experimental protocols for the pivotal trials of each TLR4 inhibitor.
Eritoran (ACCESS Trial - NCT00334828)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial.[6][7]
-
Participants: 1961 patients with severe sepsis, defined by objective evidence of infection, presence of at least 3 of 4 SIRS criteria, and sepsis-associated organ dysfunction.[6] Patients had a baseline APACHE II score of 21 to 37 and were enrolled within 12 hours of the onset of the first qualifying organ dysfunction.[6]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Eritoran tetrasodium (105 mg total dose) or a matching placebo.[7] The drug was administered intravenously over a 6-day course.[7]
-
Primary Endpoint: 28-day all-cause mortality.[7]
-
Secondary Endpoints: All-cause mortality at 3, 6, and 12 months.[7]
-
Key Exclusion Criteria: Pregnancy or breastfeeding, extensive third-degree burns, weight > 150 kg, imminent death from sepsis, severe congestive heart failure, and current immunosuppressive therapy.[6]
TAK-242 (Phase III Trial - NCT00143611)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[8]
-
Participants: 274 patients with severe sepsis and either shock or respiratory failure.[2]
-
Intervention: Patients were randomized to receive a 30-minute loading dose followed by a 96-hour infusion of placebo, TAK-242 at 1.2 mg/kg/day, or TAK-242 at 2.4 mg/kg/day.[2][8]
-
Primary Pharmacodynamic Endpoint: Change in serum interleukin-6 levels from baseline.[2]
-
Primary Clinical Endpoint: 28-day all-cause mortality.[2]
-
Inclusion Criteria: Clinical evidence of infection requiring parenteral antimicrobial therapy and meeting at least 3 of 4 SIRS criteria.[8]
JKB-122 (Autoimmune Hepatitis Phase II Trial - NCT02556372)
-
Study Design: A Phase II, pilot, open-label, escalating-dose study.[9][10]
-
Participants: 20 patients with autoimmune hepatitis who were refractory or intolerant to current immunosuppressant therapies and had liver enzymes 1.25 to 10 times the upper limit of normal.[9][10]
-
Intervention: Patients received a once-daily oral dose of JKB-122, starting at 5 mg and escalating monthly up to 40 mg if their ALT levels did not improve. The treatment duration was 24 weeks.[5]
-
Primary Endpoint: Efficacy compared to baseline in the responder group, with a responder defined as having a more than 50% decrease from baseline or a decrease to the normal range in ALT levels.[5]
-
Secondary Endpoints: Mean change in AST, GGT, and ALP.[4]
Visualizing the Landscape of TLR4 Inhibition
To better understand the context of these inhibitors, the following diagrams illustrate the TLR4 signaling pathway, a conceptual workflow for conducting a cost-effectiveness analysis, and the logical framework for such an evaluation.
Caption: TLR4 Signaling Pathway and Points of Inhibition.
Caption: Hypothetical Workflow for a Cost-Effectiveness Analysis.
Caption: Logical Framework for a Cost-Effectiveness Evaluation.
Conclusion
While a definitive cost-effectiveness comparison of Eritoran with other TLR4 inhibitors remains elusive due to the different stages of their clinical development and the lack of head-to-head trials and economic data, this guide provides a foundational comparison based on available performance data. The failure of both Eritoran and TAK-242 in late-stage trials for severe sepsis underscores the challenges of targeting TLR4 in this complex and heterogeneous condition. In contrast, JKB-122 is showing promise in earlier phase trials for chronic liver diseases, suggesting that the therapeutic potential of TLR4 inhibition may be highly dependent on the specific disease context.
For researchers and drug development professionals, the key takeaway is the necessity of carefully selecting patient populations and clinical endpoints when designing trials for TLR4 inhibitors. As more data on JKB-122 and other emerging TLR4 antagonists become available, a clearer picture of their potential clinical utility and, subsequently, their cost-effectiveness will emerge. Future research should prioritize not only clinical efficacy but also the collection of health economic data to facilitate timely and comprehensive cost-effectiveness analyses.
References
- 1. Eritoran - Wikipedia [en.wikipedia.org]
- 2. A randomized, double-blind, placebo-controlled trial of TAK-242 for the treatment of severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tak-242.com [tak-242.com]
- 4. TaiwanJ Pharmaceuticals reports positive data from trial of JKB-122 [clinicaltrialsarena.com]
- 5. TaiwanJ Pharmaceuticals Announces Positive Results from Phase 2 Orphan Drug Designation Study of JKB-122 on Autoimmune Hepatitis (AIH) [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. | BioWorld [bioworld.com]
- 11. biospectrumasia.com [biospectrumasia.com]
- 12. calpaclab.com [calpaclab.com]
- 13. apexbt.com [apexbt.com]
- 14. MilliporeSigma Calbiochem TLR4 Inhibitor, TAK-242 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 15. biospace.com [biospace.com]
Eritoran: A Comparative Analysis of its Efficacy Against Lipopolysaccharide from Diverse Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Eritoran, a Toll-like receptor 4 (TLR4) antagonist, against lipopolysaccharide (LPS) derived from various clinically relevant Gram-negative bacteria. Experimental data is presented to highlight the differential activity of Eritoran, alongside detailed methodologies for key assays and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
Eritoran is a synthetic analogue of the lipid A portion of LPS and acts as a competitive inhibitor of the MD2-TLR4 receptor complex, thereby blocking the inflammatory cascade initiated by endotoxin.[1][2] While Eritoran demonstrated promise in preclinical studies by limiting the release of inflammatory mediators and improving survival in sepsis models, it did not significantly reduce 28-day mortality in a large Phase III clinical trial for severe sepsis.[1][3][4][5][6] Preclinical evidence indicates that the inhibitory potency of Eritoran, as measured by the 50% inhibitory concentration (IC50), varies depending on the bacterial source of the LPS.[1] This suggests that the structural variations in the lipid A moiety of LPS from different Gram-negative species influence the binding and antagonistic activity of Eritoran.[7][8][9]
Data Presentation: Comparative Efficacy of Eritoran
The following tables summarize the in vitro potency of Eritoran in inhibiting Tumor Necrosis Factor-alpha (TNF-α) production in human whole blood stimulated with LPS from different Gram-negative bacteria or with whole killed bacteria.
Table 1: Eritoran IC50 against Purified Lipopolysaccharide (LPS) [1]
| Bacterial Source of LPS | Mean IC50 of Eritoran (ng/mL) |
| Escherichia coli O111:B4 | 0.08 |
| Escherichia coli O55:B5 | 0.08 |
| Escherichia coli O127:B8 | 0.08 |
| Klebsiella pneumoniae | 0.16 |
| Pseudomonas aeruginosa | 0.17 |
| Salmonella enteritidis | 0.40 |
Table 2: Eritoran IC50 against Whole Killed Gram-Negative Bacteria [1]
| Whole Killed Bacteria | Mean IC50 of Eritoran (ng/mL) |
| Escherichia coli O113 | 0.17 |
| Escherichia coli O78 | 0.20 |
| Klebsiella pneumoniae | 0.35 |
| Pseudomonas aeruginosa | 0.50 |
Experimental Protocols
Whole Blood Assay for Cytokine Inhibition
This ex vivo assay is a robust method to evaluate the efficacy of TLR4 antagonists like Eritoran in a physiologically relevant environment containing all blood components.
Objective: To determine the concentration-dependent inhibition of LPS-induced cytokine (e.g., TNF-α, IL-6) production in human whole blood by Eritoran.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.
-
Pre-incubation with Eritoran: Aliquots of whole blood are pre-incubated with a range of concentrations of Eritoran (e.g., 0.001 to 10 ng/mL) for 45 minutes at 37°C.[10]
-
LPS Stimulation: Following pre-incubation, the blood samples are stimulated with a predetermined optimal concentration of LPS from a specific Gram-negative bacterium (e.g., 0.2 ng/mL of E. coli LPS).[10]
-
Incubation: The samples are incubated for a specified period (e.g., 3-6 hours) at 37°C in a 5% CO2 incubator to allow for cytokine production.[10]
-
Sample Processing: After incubation, plasma is separated by centrifugation.
-
Cytokine Quantification: The concentration of TNF-α and/or IL-6 in the plasma supernatants is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
-
Data Analysis: The percentage of inhibition of cytokine production by Eritoran at each concentration is calculated relative to the LPS-stimulated control (without Eritoran). The IC50 value is then determined by plotting the percent inhibition against the log of the Eritoran concentration and fitting the data to a four-parameter logistic curve.
Isolated Monocyte/Macrophage Cytokine Inhibition Assay
This assay provides a more defined system to study the direct effects of Eritoran on a key LPS-responsive cell type.
Objective: To assess the ability of Eritoran to inhibit LPS-induced cytokine production by human monocytes or macrophage-like cell lines (e.g., THP-1).
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation, and monocytes are further purified. Alternatively, a monocytic cell line like THP-1 is cultured under standard conditions.
-
Cell Plating: The isolated monocytes or THP-1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere.
-
Pre-incubation with Eritoran: The cell culture medium is replaced with fresh medium containing various concentrations of Eritoran, and the cells are pre-incubated for 30-60 minutes at 37°C.
-
LPS Stimulation: LPS from the desired bacterial species is added to the wells to a final concentration known to elicit a robust cytokine response (e.g., 10 ng/mL).
-
Incubation: The plates are incubated for a defined period (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: The cell culture supernatants are harvested.
-
Cytokine Measurement: Cytokine levels (TNF-α, IL-6) in the supernatants are quantified by ELISA or a similar immunoassay.
-
Data Analysis: The IC50 is calculated as described for the whole blood assay.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: LPS-TLR4 signaling and its inhibition by Eritoran.
Experimental Workflow Diagram
Caption: Workflow for determining Eritoran's IC50 in a whole blood assay.
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eritoran - Wikipedia [en.wikipedia.org]
- 3. The Toll-Like Receptor 4 Antagonist Eritoran Protects Mice from Lethal Filovirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Eritoran (Tetrasodium)
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like Eritoran (tetrasodium) extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Eritoran.
As an investigational drug, Eritoran (tetrasodium) lacks a standardized, publicly available Safety Data Sheet (SDS) detailing specific disposal procedures. However, by adhering to established best practices for the disposal of investigational pharmaceuticals and chemical waste, institutions can ensure a safe and compliant process. The following procedures are based on general guidelines from environmental health and safety offices and regulatory bodies.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. Handle Eritoran in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of Eritoran, as with most investigational drugs, follows a structured process overseen by an institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional and Sponsor Guidelines : Before proceeding, consult your institution's specific guidelines for investigational drug disposal and any instructions provided by the drug sponsor.[1][2][3]
-
Segregation and Containerization :
-
Do not mix Eritoran waste with other chemical waste streams unless explicitly instructed to do so by EHS.
-
Select a compatible, leak-proof waste container. For solid forms of Eritoran, a securely sealed plastic or glass container is appropriate.[4] For solutions, ensure the container is compatible with the solvent used.
-
Original containers, such as vials or ampules, can often be placed directly into the designated hazardous waste container.[1][4]
-
-
Labeling :
-
Storage :
-
Waste Pickup and Disposal :
Quantitative Data Summary for Chemical Waste Disposal
While specific quantitative data for Eritoran disposal is not available, the following table summarizes general parameters for laboratory chemical waste that may be applicable.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Sewer Disposal | Must be between 5.0 and 11.0 (if non-hazardous) | [6] |
| Ethanol Concentration for Sewer Disposal | Must be less than 24% (if non-hazardous) | [6] |
| Hydrogen Peroxide for Sewer Disposal | Must be less than 8% (if non-hazardous) | [6] |
| Hazardous Waste Container Labeling | Must include full chemical name and PI information | [4] |
| Storage of Hazardous Waste | Must be in a registered Satellite Accumulation Area | [4] |
Note: It is illegal to dilute hazardous waste to meet these concentration thresholds for sewer disposal.[6] Eritoran, as an investigational drug, should be treated as hazardous waste unless otherwise specified by EHS.
Logical Workflow for Eritoran Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Eritoran (tetrasodium).
Caption: Logical workflow for the proper disposal of Eritoran (tetrasodium).
Experimental Protocols
As the disposal of Eritoran primarily involves physical segregation and containment rather than chemical neutralization in the lab, there are no specific experimental protocols for its deactivation at the user level. The "experiment" in this context is the procedural adherence to the waste management guidelines set forth by regulatory bodies and institutional EHS departments. The protocol is the step-by-step process outlined above, from initial handling to final pickup by EHS for incineration. The key is not to alter the chemical composition of the waste but to ensure it is safely and compliantly managed.
References
- 1. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. health.qld.gov.au [health.qld.gov.au]
- 6. ehs.uci.edu [ehs.uci.edu]
Essential Safety and Handling Guidance for Eritoran (tetrasodium) Is Not Publicly Available
Immediate Action Required: Obtain the official Safety Data Sheet (SDS) from your supplier.
A comprehensive search for a publicly available, detailed Safety Data Sheet (SDS) for Eritoran (tetrasodium), also known as E5564, has not yielded a document outlining specific personal protective equipment (PPE), handling, and disposal procedures. As Eritoran is a potent Toll-like receptor 4 (TLR4) antagonist with significant biological activity, adherence to precise safety protocols is paramount for the protection of researchers and the integrity of experimental outcomes.
The information typically found in an SDS, such as hazard identification, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and disposal considerations, is critical for the safe use of any chemical. Without this document, it is not possible to provide the specific, procedural guidance required for handling Eritoran (tetrasodium).
It is imperative that researchers obtain the official SDS from the manufacturer or supplier before handling this compound. Chemical vendors such as MedchemExpress and MedKoo Biosciences indicate that an SDS is available upon request.
General Laboratory Best Practices for Handling Potent Compounds
While awaiting the specific SDS for Eritoran, researchers can prepare by reviewing general best practices for handling potent, non-volatile, powdered biological response modifiers. The following table provides a summary of standard precautions. This information is for preparatory purposes only and must not be considered a substitute for the specific guidance in the official Eritoran (tetrasodium) SDS.
| Category | General Recommendation | Rationale |
| Engineering Controls | Handle in a certified chemical fume hood or a ventilated balance enclosure. | To minimize inhalation exposure to the powdered form of the compound. |
| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles or a face shield. - Hand Protection: Use compatible chemical-resistant gloves (the specific type should be determined from the SDS). - Body Protection: Wear a fully buttoned lab coat, long pants, and closed-toe shoes. For larger quantities, consider a disposable gown. | To protect eyes, skin, and clothing from accidental contact with the compound. |
| Hygiene Practices | Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion and contamination. |
| Spill Control | Have a spill kit readily available that is appropriate for handling powdered chemical spills. | To ensure a rapid and safe response to accidental releases. |
Workflow for Safe Chemical Handling
The following diagram illustrates the essential workflow that should be followed before working with any new chemical, including Eritoran (tetrasodium). This process ensures that all safety and logistical considerations are addressed.
Caption: Logical Workflow for Safe Chemical Handling.
Disposal Plan
A specific and compliant disposal plan for Eritoran (tetrasodium) cannot be formulated without the hazard and regulatory information contained in the SDS. Generally, chemical waste must be disposed of in accordance with local, state, and federal regulations.
Recommended Steps for Disposal:
-
Consult the SDS: Once obtained, the SDS will provide specific instructions for disposal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on proper waste stream segregation and disposal procedures based on the information in the SDS and institutional policies.
-
Do Not: Do not dispose of Eritoran (tetrasodium) down the drain or in the regular trash.
By prioritizing the acquisition and review of the official Safety Data Sheet, researchers can ensure they are handling Eritoran (tetrasodium) in a manner that is safe for themselves, their colleagues, and the environment, thereby building a foundation of trust and safety in their research endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
